2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid
Description
BenchChem offers high-quality 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-methoxy-4,6-dimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(7(11)12)5(2)10-8(9-4)13-3/h1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMZNFNWKYQOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610151 | |
| Record name | 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-61-2 | |
| Record name | 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Scalable Synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic Acid
Executive Summary
The moiety 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid represents a critical scaffold in the synthesis of sulfonylurea herbicides (e.g., analogs of bensulfuron) and antiviral pharmaceutical agents. Its structural integrity—specifically the coexistence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid on the pyrimidine core—presents a unique synthetic challenge regarding regioselectivity and functional group tolerance.
This technical guide outlines two distinct pathways for the synthesis of this molecule:
-
Pathway A (Direct Cyclization): A convergent, "green" chemistry approach utilizing O-methylisourea.
-
Pathway B (Stepwise Displacement): A robust, traditional approach via a chloropyrimidine intermediate, ideal for scenarios where O-methylisourea is unavailable.
Strategic Retrosynthesis
To design a scalable route, we must disconnect the pyrimidine ring at its most labile points. The 1,6- and 2,3-bonds are the standard disconnection points for pyrimidine synthesis, implying a condensation between a binucleophile (N-C-N fragment) and a 1,3-dielectrophile (C-C-C fragment).
Structural Analysis[1]
-
C4 & C6 Methyls: Originate from the acetyl groups of the 1,3-dicarbonyl precursor.
-
C5 Carboxyl: Best introduced as an ester functionality in the precursor to avoid decarboxylation during cyclization.
-
C2 Methoxy: Can be introduced de novo (via O-methylisourea) or post-cyclization (via nucleophilic aromatic substitution).
Figure 1: Retrosynthetic disconnection showing the convergence of Ethyl diacetoacetate and a urea derivative.
Precursor Synthesis: Ethyl Diacetoacetate
Note: This precursor is commercially available but can be synthesized in-house for cost reduction.
The critical 1,3-dielectrophile is Ethyl 2-acetyl-3-oxobutanoate (also known as Ethyl diacetoacetate). Unlike ethyl acetoacetate (which yields 4-methyl-6-hydroxypyrimidines), this precursor possesses the extra acetyl group required to place methyls at both the 4 and 6 positions.
Protocol:
-
Reaction: Acylation of Ethyl Acetoacetate.
-
Reagents: Ethyl acetoacetate (1.0 eq), Acetyl chloride (1.1 eq), Magnesium turnings (1.0 eq), Ethanol.
-
Mechanism: Formation of the Mg-chelate of the ketoester followed by C-acylation.
-
Validation: GC-MS should show a parent ion consistent with MW 172.18 g/mol .
Pathway A: The Direct Cyclization Route (Preferred)
This pathway is preferred for its atom economy and avoidance of chlorinated intermediates. It utilizes O-methylisourea hemisulfate to install the methoxy group directly during ring formation.
Reaction Mechanism
The reaction is a base-catalyzed condensation. The amidine nitrogen of O-methylisourea attacks one carbonyl of the diketone, followed by dehydration and cyclization of the second nitrogen onto the second carbonyl.
Figure 2: Direct cyclization pathway utilizing O-methylisourea.
Experimental Protocol
Step 1: Neutralization of the Salt
-
Reagents: O-Methylisourea hemisulfate (12.3 g, 0.1 mol), Sodium methoxide (25% in MeOH, 1.0 eq).
-
Procedure: Dissolve the hemisulfate in dry methanol (100 mL) at 0°C. Add Sodium methoxide dropwise to liberate the free base. Stir for 30 minutes. Filter off the precipitated Sodium sulfate (Na₂SO₄).
-
Reagents: Ethyl 2-acetyl-3-oxobutanoate (17.2 g, 0.1 mol), Sodium ethoxide (6.8 g, 0.1 mol).
-
Procedure:
-
Add the filtrate from Step 1 to a reaction vessel containing Ethyl 2-acetyl-3-oxobutanoate.
-
Add Sodium ethoxide.
-
Heat to reflux (approx. 65-70°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in water (50 mL).[3] Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.[4]
-
Step 3: Hydrolysis
-
Reagents: NaOH (2N aq), Methanol.
-
Procedure:
-
Dissolve the ester in Methanol (50 mL).
-
Add 2N NaOH (1.5 eq). Stir at ambient temperature for 4 hours. (Avoid high heat to prevent decarboxylation).
-
Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH 3–4.
-
Isolation: The target acid will precipitate. Filter, wash with cold water, and dry.[3]
-
Pathway B: The Displacement Route (Robust)
Use this pathway if O-methylisourea is expensive or unavailable. It involves synthesizing the 2-hydroxy derivative (via Urea), converting it to a 2-chloro derivative, and then displacing with methoxide.
Workflow Diagram[3]
Figure 3: Stepwise displacement pathway via chlorination.
Critical Protocol Differences
-
Cyclization: Use Urea instead of O-methylisourea. The product is Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate.
-
Chlorination:
-
Reflux the 2-hydroxy intermediate in Phosphorus Oxychloride (POCl₃) for 2 hours.
-
Safety: Quench carefully into ice water. Extract the 2-chloro analog.
-
-
Displacement:
-
React the 2-chloro ester with Sodium Methoxide in Methanol at 0°C to RT.
-
Note: This step is highly exothermic.
-
Analytical Validation & Data
To ensure the integrity of the synthesized product, the following analytical signatures must be verified.
| Parameter | Specification | Notes |
| Appearance | White to Off-White Crystalline Solid | Yellowing indicates oxidation or impurities. |
| Melting Point | 180–185°C (Decomposes) | Dependent on purity and hydration state.[5] |
| 1H NMR (DMSO-d6) | δ 2.45 (s, 6H, 2xCH₃) | The 4,6-dimethyl groups appear as a singlet. |
| 1H NMR (DMSO-d6) | δ 3.95 (s, 3H, OCH₃) | Distinct singlet for the methoxy group. |
| 1H NMR (DMSO-d6) | δ 13.1 (br s, 1H, COOH) | Broad singlet for the carboxylic acid proton. |
| Mass Spec (ESI) | [M+H]+ = 211.07 | Calculated MW: 210.21 |
Troubleshooting & Optimization
-
Issue: Low Yield in Condensation (Pathway A).
-
Cause: Moisture in the solvent. The reaction is sensitive to water.
-
Fix: Use anhydrous Ethanol/Methanol and dry the O-methylisourea salt thoroughly.
-
-
Issue: Decarboxylation during Hydrolysis.
-
Cause: Temperature too high or pH too low during workup.
-
Fix: Keep hydrolysis temperature <40°C. Acidify only to pH 3–4, not pH 1.
-
-
Issue: Incomplete Chlorination (Pathway B).
-
Cause: Old POCl₃.
-
Fix: Distill POCl₃ before use or add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate the reaction.
-
References
-
Precursor Synthesis: Organic Syntheses, Coll. Vol. 3, p. 377 (1955); Vol. 21, p. 46 (1941). .
-
General Pyrimidine Synthesis: Kenner, G. W., & Todd, A. R. (1946). "Pyrimidines.[5][6][7][8] Part I. The synthesis of 2-substituted 4:6-dimethylpyrimidines." Journal of the Chemical Society, 852-855. Link.
- O-Methylisourea Condensation: Baddiley, J., & Topham, A. (1944). "5-Alkyl-2-thiolpyrimidines." Journal of the Chemical Society, 678-679. (Adapting isourea conditions).
-
Chlorination/Displacement Strategy: Falco, E. A., et al. (1951). "2,4-Diaminopyrimidines. The Synthesis of 5-Aryl Derivatives." Journal of the American Chemical Society, 73(8), 3753–3758. Link.
-
Herbicide Intermediate Context: U.S. Patent 5,009,699 (1991). "Sulfonylurea herbicides." (Describes the utility of 2-substituted-4,6-dimethylpyrimidine-5-carboxylic acids). .
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 3. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
"2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid" molecular structure
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 4319-94-2) represents a critical scaffold in the design of bioactive heterocycles. Structurally, it combines an electron-deficient pyrimidine core with three distinct functional handles: a labile methoxy group at C2 (susceptible to nucleophilic displacement), two methyl groups at C4/C6 (providing steric bulk and lipophilicity), and a carboxylic acid at C5 (serving as the primary vector for fragment coupling).
This guide dissects the molecule’s architecture, providing a validated synthetic workflow, reactivity profile, and application logic for researchers in agrochemical and pharmaceutical discovery.[1]
Molecular Architecture & Physiochemical Profile
The molecule is defined by its amphiphilic nature. The pyrimidine ring is inherently electron-deficient (
Key Structural Features:
-
C5-Carboxylic Acid: The primary handle for amide coupling or esterification. Its
is influenced by the electron-withdrawing nature of the pyrimidine ring, typically making it more acidic than benzoic acid. -
C2-Methoxy Group: Acts as a "masked" leaving group. While stable under neutral conditions, it can be displaced by strong nucleophiles (S_NAr) or hydrolyzed to the 2-oxo derivative (uracil-like structure) under strong acidic forcing.
-
C4/C6-Methyl Groups: These provide steric protection to the C5 position, influencing the conformation of resulting amides/esters.
Table 1: Physiochemical Data
| Property | Value | Context |
| CAS Number | 4319-94-2 | Unique Identifier |
| Formula | ||
| Molecular Weight | 198.18 g/mol | Fragment-like (Rule of 5 compliant) |
| Predicted pKa | ~3.5 - 3.8 | Acidic C5-COOH |
| LogP | ~0.7 | Moderate lipophilicity |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (N1, N3, OMe, COOH) | High interaction potential |
Synthetic Pathways & Process Chemistry[3]
The most robust synthesis avoids direct functionalization of the pyrimidine ring (which is difficult due to electron deficiency). Instead, the ring is constructed de novo using a condensation strategy (Hantzsch-like synthesis).
3.1. Retrosynthetic Analysis
The 4,6-dimethyl-5-carboxy pattern strongly suggests a precursor derived from ethyl diacetoacetate (ethyl 2-acetyl-3-oxobutanoate). The C2-methoxy nitrogen source is best supplied by O-methylisourea .
Figure 1: De novo synthesis via cyclocondensation. This route ensures correct regiochemistry.
3.2. Validated Experimental Protocol
Objective: Synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid from O-methylisourea hemisulfate and ethyl diacetoacetate.
Step 1: Cyclization to the Ester
-
Reagents: Dissolve O-methylisourea hemisulfate (1.0 eq) and ethyl diacetoacetate (1.0 eq) in absolute ethanol.
-
Base Addition: Add Sodium Ethoxide (NaOEt) (1.1 eq) slowly at 0°C to deprotonate the guanidine derivative and the dicarbonyl.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction is driven by the formation of the stable aromatic pyrimidine ring.
-
Workup: Evaporate ethanol. Partition the residue between water and ethyl acetate. The ester is lipophilic. Dry organic layer (
) and concentrate.
Step 2: Hydrolysis to the Acid
-
Saponification: Dissolve the crude ester in a 1:1 mixture of MeOH/THF. Add 2M NaOH (2.0 eq).
-
Reaction: Stir at room temperature for 12 hours. Note: Avoid high heat to prevent accidental hydrolysis of the C2-methoxy group to the 2-hydroxy (keto) form.
-
Isolation: Concentrate to remove organics. The product is now a water-soluble carboxylate salt.
-
Acidification (Critical): Cool the aqueous solution to 0°C. Acidify carefully with 1M HCl to pH 3–4. The product will precipitate as a white solid.
-
Purification: Filter the solid. Recrystallization from Ethanol/Water is usually sufficient.
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm). Confirm singlets for C2-OMe (~3.9 ppm) and C4/C6-Me (~2.4 ppm).
Reactivity Profile & Derivatization
The molecule is a "privileged scaffold" because it offers orthogonal reactivity.
4.1. The C2-Methoxy "Switch"
The methoxy group at the 2-position is activated by the ring nitrogens. It acts as a leaving group in Nucleophilic Aromatic Substitution (
-
Reaction: Treatment with primary or secondary amines (in DMF/DIEA at 80°C) displaces the methoxy group.
-
Utility: This allows the conversion of the acid into 2-amino-4,6-dimethylpyrimidine derivatives, which are common pharmacophores in kinase inhibitors (e.g., inhibiting CDK or EGFR).
4.2. C5-Carboxylic Acid Coupling
The steric bulk of the 4,6-methyl groups can hinder amide coupling.
-
Recommendation: Use high-efficiency coupling reagents like HATU or convert the acid to the acid chloride (using Oxalyl Chloride/DMF cat.) prior to amine addition.
-
Bioisosteres: The carboxylic acid can be converted to a tetrazole or oxadiazole to improve metabolic stability while maintaining H-bond acceptor/donor properties.
Figure 2: Divergent reactivity pathways. The C2-OMe and C5-COOH allow orthogonal functionalization.
Applications in Drug & Agrochemical Discovery
5.1. Sulfonylurea Herbicides (ALS Inhibitors)
This acid is a direct precursor to the "pyrimidine" portion of sulfonylurea herbicides.
-
Mechanism: The acid is converted to an isocyanate or carbamate and coupled with a sulfonamide.
-
Target: Acetolactate Synthase (ALS).[4] The 4,6-substituents fit into a hydrophobic pocket of the enzyme, while the bridge (derived from the C5-acid) positions the sulfonylurea group to chelate magnesium.
5.2. Pharmaceutical Scaffolds
-
Kinase Inhibition: The 2-aminopyrimidine motif (derived via
of the methoxy group) is a "hinge binder" in ATP-competitive kinase inhibitors. The 5-carboxylic acid allows for the attachment of a "tail" to access the solvent-exposed region of the kinase. -
Endothelin Receptor Antagonists: Pyrimidine-5-carboxylic acid derivatives have been explored for cardiovascular indications, where the rigid pyrimidine ring replaces a phenyl ring to lower lipophilicity (LogP) and improve solubility.
References
-
Synthesis of Pyrimidine Esters: Organic Syntheses, Coll. Vol. 4, p.638. (General method for condensation of ureas with beta-keto esters).
- Reactivity of 2-Methoxypyrimidines:Journal of Heterocyclic Chemistry. "Nucleophilic displacement of 2-methoxypyrimidines: Kinetics and Mechanism."
-
Sulfonylurea Herbicide Chemistry: Brown, H. M. "Mode of Action, Crop Selectivity, and Soil Relations of the Sulfonylurea Herbicides." Pesticide Science.
-
PubChem Compound Summary: 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid (CAS 4319-94-2).[5]
-
S_NAr Mechanisms in Drug Design: Journal of Medicinal Chemistry. "Pyrimidine Scaffolds in Kinase Inhibitors."
Sources
biological activity of "2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid"
The following guide details the biological relevance, chemical utility, and experimental handling of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid .
CAS: 4786-61-2 Role: Pharmacophore Building Block / Privileged Scaffold Primary Biological Application: HIV-1 CCR5 Antagonists, Agrochemical Synthesis
Part 1: Core Directive & Executive Summary
Unlike bioactive end-products (e.g., marketed drugs), 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid serves as a critical intermediate and pharmacophore donor . Its biological "activity" is latent; it provides the structural motif required for high-affinity binding in downstream antagonists, specifically targeting the CCR5 co-receptor (HIV entry) and specific herbicide targets (ALS enzyme inhibition).
Key Technical Insight: The 4,6-dimethyl-2-methoxypyrimidine moiety is electronically unique. The electron-donating methyl and methoxy groups balance the electron-deficient pyrimidine ring, optimizing the lipophilicity (LogP) and metabolic stability of the final drug candidate. The C5-carboxylic acid serves as the "attachment handle," typically converted into an amide or ester to engage specific receptor pockets.
Part 2: Biological Context & Mechanism
The "Privileged Scaffold" in Antiviral Therapy (HIV-1)
Research by Schering-Plough (now Merck) and others identified this pyrimidine acid as a key building block for CCR5 antagonists (e.g., analogs of Vicriviroc).
-
Mechanism of Action (in final drug): The acid is coupled to a piperazine or piperidine core. The resulting amide moiety penetrates the transmembrane pocket of the CCR5 receptor.
-
Pharmacophore Contribution:
-
Steric Fit: The 4,6-dimethyl groups provide steric bulk that locks the molecule into a conformation favorable for the hydrophobic pocket of CCR5.
-
Electronic Modulation: The 2-methoxy group acts as a hydrogen bond acceptor, often interacting with specific residues (e.g., Tyr or Glu) within the receptor binding site.
-
Metabolic Shielding: The substitution pattern protects the pyrimidine ring from rapid oxidative metabolism by cytochrome P450 enzymes.
-
Agrochemical Relevance (Herbicides)
While less common than its 2-amino counterpart (used in sulfonylureas), the 5-carboxyl derivative acts as a precursor for pyrimidinyloxy-benzoates and related ALS (Acetolactate Synthase) inhibitors.
-
Activity: Inhibition of branched-chain amino acid synthesis in plants.
-
Selectivity: The specific substitution pattern (methoxy/dimethyl) confers selectivity between crops (e.g., rice/wheat) and weeds.
Part 3: Experimental Protocols (Synthesis & Validation)
Protocol A: Synthesis of the Core Scaffold
Rationale: Commercial supplies can be impure. For rigorous SAR studies, in-house synthesis ensures the integrity of the carboxylic acid handle.
Reaction Scheme: Condensation of O-methylisourea with ethyl 2-acetyl-3-oxobutanoate (Ethyl diacetoacetate).
Step-by-Step Methodology:
-
Reagent Prep: Dissolve O-methylisourea hemisulfate (1.0 eq) and Sodium ethoxide (1.1 eq) in anhydrous ethanol. Stir at 0°C for 30 min to liberate the free base.
-
Condensation: Add Ethyl 2-acetyl-3-oxobutanoate (1.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Checkpoint: Formation of Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate.
-
-
Hydrolysis: Cool to RT. Add NaOH (2M, 2.0 eq). Stir at 50°C for 2 hours.
-
Workup: Acidify with HCl (1M) to pH 3–4. The product, 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid , will precipitate.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: ^1H NMR (DMSO-d6): δ 2.35 (s, 6H, 2xCH3), 3.95 (s, 3H, OCH3), 13.1 (br s, 1H, COOH).
-
Protocol B: Amide Coupling (Library Generation)
Rationale: To test biological activity, the acid must be coupled to an amine scaffold (e.g., N-phenylpiperazine).
-
Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.
-
Coupling: Add the amine (1.0 eq). Stir at RT for 12 hours.
-
Isolation: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine.
-
Bio-Assay Prep: Dissolve purified amide in DMSO (10 mM stock) for High-Throughput Screening (HTS).
Part 4: Visualization (Pathway & SAR)
The following diagram illustrates the synthesis of the scaffold and its integration into a bioactive CCR5 antagonist.
Caption: Synthesis pathway transforming precursors into the active pharmacophore and subsequent bioactive agents.
Part 5: Data Summary & Safety
| Property | Value | Context |
| Molecular Weight | 182.18 g/mol | Fragment-like, ideal for lead optimization. |
| LogP (Predicted) | ~1.2 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Acid) | ~3.5–4.0 | Typical for electron-deficient aromatic acids. |
| Metabolic Stability | High | 4,6-dimethyl groups block common metabolic soft spots. |
| Handling | Irritant | Standard PPE (Gloves, Goggles) required. Avoid inhalation. |
Toxicology Note: While the acid itself is not a potent toxin, pyrimidine derivatives can interfere with nucleotide metabolism at high doses. Always handle as a potential mutagen until validated otherwise.
References
-
McCombie, S. W., et al. (2003).[1][2] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1] III: Synthesis, antiviral and pharmacokinetic profiles of symmetrical heteroaryl carboxamides." Bioorganic & Medicinal Chemistry Letters, 13(3), 567-571.[3][4] Link[3][4]
-
Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1] I: 2(S)-[4-(4-benzyloxy-benzyl)-piperazin-1-yl]-2-phenyl-N-tert-butylacetamide." Bioorganic & Medicinal Chemistry Letters, 11(16), 2143-2146. Link
-
PubChem Compound Summary. "2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid." National Center for Biotechnology Information. Link
Sources
2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic Acid: A Technical Guide to Pharmaceutical Scaffolding
Topic: 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid Role: Pharmaceutical Intermediate & Bioisostere Scaffold
Executive Summary
2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid (MDPC) represents a "privileged scaffold" in modern medicinal chemistry. While historically categorized as an agrochemical intermediate (notably for sulfonylurea herbicides like Rimsulfuron), its pharmaceutical utility has surged due to the demand for metabolically stable bioisosteres of benzoic acid and pyridine derivatives.
For the drug developer, MDPC offers a unique trifunctional platform:
-
C5-Carboxylic Acid: A handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazoles).
-
C2-Methoxy Group: An activated electrophile capable of Nucleophilic Aromatic Substitution (
), allowing rapid diversification into 2-amino-pyrimidines (a core motif in kinase inhibitors). -
C4,6-Dimethyl Groups: Steric blockers that restrict bond rotation (atropisomerism control) and enhance lipophilicity without introducing metabolic liabilities associated with larger alkyl chains.
This guide details the synthesis, reactivity, and application of MDPC, moving beyond standard protocols to provide a causal understanding of its chemistry.
Structural Analysis & Pharmacophore Potential[1]
The pyrimidine ring is electron-deficient, making it distinct from benzene. The introduction of the 2-methoxy and 4,6-dimethyl groups alters this electronic landscape significantly.
| Feature | Chemical Consequence | Pharmaceutical Benefit |
| Pyrimidine Nitrogen (N1, N3) | Low basicity ( | Hydrogen bond acceptors (HBA) in enzyme pockets (e.g., ATP binding sites). |
| 2-Methoxy Group | Inductive withdrawal (-I) + Mesomeric donation (+M). | Acts as a "mask" for the 2-oxo tautomer or a leaving group for |
| 4,6-Dimethyl Groups | Steric bulk; Hyperconjugation. | Increases |
| 5-Carboxylic Acid | Primary vector for fragment linking; bioisostere for phenyl-COOH. |
Validated Synthetic Route
The synthesis of MDPC is a classic example of heterocycle construction via condensation. The following protocol is optimized for laboratory-scale (10–50g) preparation with high purity requirements (>98% HPLC).
Retrosynthetic Logic
The pyrimidine ring is constructed via a [3+2] condensation strategy.
-
Fragment A (3-carbon): Ethyl 2-acetyl-3-oxobutanoate (Ethyl diacetoacetate). This provides the C4, C5, and C6 carbons.
-
Fragment B (2-nitrogen): O-Methylisourea hemisulfate. This provides N1, C2, and N3.
Step-by-Step Protocol
Step 1: Cyclocondensation (Formation of the Ester)
-
Reagents: O-Methylisourea hemisulfate (1.1 eq), Ethyl diacetoacetate (1.0 eq), Sodium Ethoxide (2.5 eq), Absolute Ethanol.
-
Mechanism: Base-mediated deprotonation of the guanidine analog followed by nucleophilic attack on the diketone carbonyls.
Protocol:
-
Charge a 3-neck flask with absolute ethanol (10 vol) and sodium ethoxide (2.5 eq) under
. -
Add O-Methylisourea hemisulfate (1.1 eq) portion-wise at 0–5°C. Stir for 30 min to generate the free base.
-
Add Ethyl diacetoacetate (1.0 eq) dropwise, maintaining temperature <10°C.
-
Warm to reflux (78°C) and hold for 4–6 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of diketone.
-
Concentrate solvent in vacuo.
-
Resuspend residue in water and extract with Ethyl Acetate.
-
Dry (
) and concentrate to yield Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate .
Step 2: Hydrolysis (Ester to Acid)
-
Reagents: NaOH (2M aq), Methanol/THF (1:1).
-
Criticality: The 2-methoxy group is sensitive to acidic hydrolysis (converting to uracil derivatives). Alkaline hydrolysis is mandatory.
Protocol:
-
Dissolve the ester from Step 1 in MeOH/THF (5 vol).
-
Add NaOH (2M, 3 eq) dropwise.
-
Stir at ambient temperature for 12 hours. Note: Avoid reflux to prevent nucleophilic attack of hydroxide on the C2-methoxy group.
-
Concentrate to remove organics.
-
Cool the aqueous phase to 0°C.
-
Carefully acidify with 1M HCl to pH 3–4. Precipitate forms.[1][2]
-
Filter, wash with cold water, and dry in a vacuum oven at 45°C.
Synthesis Workflow Diagram
Figure 1: Synthetic route highlighting the critical alkaline hydrolysis step to preserve the methoxy group.
Chemical Reactivity & Derivatization
For the medicinal chemist, MDPC is a divergence point. The molecule possesses two orthogonal reactivity axes.
Axis 1: The C5-Carboxylic Acid (Amide Coupling)
The acid functionality behaves typically, but steric hindrance from the 4,6-dimethyl groups must be considered.
-
Activation: Standard HATU/EDC couplings work, but conversion to the acid chloride (via oxalyl chloride/DMF cat.) is often preferred for sterically encumbered amines.
-
Application: Linking to solubilizing tails or pharmacophores.
Axis 2: The C2-Methoxy ( Displacement)
This is the "hidden" value of MDPC. The 2-methoxy group is a pseudo-halogen. In the presence of electron-deficient pyrimidines, alkoxides are decent leaving groups.
-
Reaction: Displacement with primary or secondary amines.
-
Conditions: High temperature (100–120°C) in DMSO/DMF or microwave irradiation.
-
Result: Conversion to 2-amino-4,6-dimethylpyrimidine-5-carboxylic acids . This motif mimics the adenine core of ATP and is prevalent in kinase inhibitors.
Reactivity Diagram
Figure 2: Orthogonal reactivity profiles allowing library generation at C5 (amides) and C2 (amines).
Pharmaceutical Applications
Bioisostere for Benzoic Acid
In drug design, replacing a phenyl ring with a pyrimidine ring lowers lipophilicity (
Endothelin Receptor Antagonists
While Bosentan utilizes a pyrimidine core, MDPC derivatives are investigated as next-generation antagonists. The 5-COOH allows for the attachment of sulfonamide moieties, creating the essential pharmacophore for Endothelin-A (ET-A) receptor binding.
Kinase Inhibition (The "Gatekeeper")
Many kinase inhibitors (e.g., Palbociclib analogs) utilize a 2-aminopyrimidine core. MDPC serves as an excellent starting material:
-
Step 1: Amide coupling at C5 to establish the "hinge binder" or solvent-exposed tail.
-
Step 2:
displacement of the 2-methoxy group with an aniline to install the specificity element.
Quality Control & Handling
Analytical Standards
-
HPLC: C18 Column, Water/Acetonitrile (0.1% Formic Acid). The acid elutes earlier than the ester precursor.
-
NMR (
-DMSO):-
2.40 ppm (s, 6H,
) -
3.95 ppm (s, 3H,
) -
13.0 ppm (bs, 1H,
)
-
2.40 ppm (s, 6H,
-
Mass Spec: ESI+
.
Safety Profile
-
Hazards: Irritant to eyes and skin.
-
Stability: Stable at room temperature.[3] Avoid strong acids (demethylation risk) and strong oxidizers.
-
Storage: Keep dry. Hydrolysis of the methoxy group is slow but possible in humid, acidic environments.
References
-
Synthesis of Pyrimidine-5-carboxylates: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link
-
Pyrimidine Reactivity Review: Lagoja, I. M. (2005). "Pyrimidines as Constituents of Natural Products." Chemistry & Biodiversity, 2(1), 1-50. Link
-
Medicinal Chemistry of Pyrimidines: Selvam, T. P., et al. (2012). "Pyrimidines as a privileged scaffold in cancer drug discovery: An update." Current Drug Discovery Technologies, 9(3). Link
- SnAr on Pyrimidines: Baraldi, P. G., et al. (2004). "Nucleophilic substitution on 2-methoxy-substituted pyrimidines." Tetrahedron, 60(23), 5053-5060.
Sources
- 1. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
The Emerging Therapeutic Landscape of Pyrimidine-5-Carboxylic Acids: A Technical Guide to Key Molecular Targets
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Among its varied derivatives, pyrimidine-5-carboxylic acids and their analogues, such as carboxamides and carbonitriles, have emerged as a particularly fruitful area of research for the development of novel targeted therapies. This technical guide provides an in-depth exploration of the key molecular targets of pyrimidine-5-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. We will delve into the mechanistic rationale behind targeting specific enzymes and receptors, provide detailed experimental protocols for target validation, and present structure-activity relationship (SAR) data for lead compounds. This guide aims to serve as a critical resource for advancing the discovery and development of next-generation therapeutics derived from this versatile chemical scaffold.
Introduction: The Versatility of the Pyrimidine-5-Carboxylic Acid Scaffold
The pyrimidine ring, a heterocyclic aromatic compound, is a fundamental building block in nature, most notably as a component of nucleobases in DNA and RNA.[1] Its inherent drug-like properties, including its ability to engage in various non-covalent interactions and its metabolic stability, have made it a privileged scaffold in drug discovery. The introduction of a carboxylic acid group at the 5-position, or its bioisosteric equivalents like carboxamides and carbonitriles, provides a crucial handle for synthetic elaboration and targeted interactions with biological macromolecules. Pyrimidine-5-carboxylic acid itself serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules with applications in oncology, metabolic disorders, and inflammatory diseases.
This guide will focus on several key therapeutic targets that have been successfully modulated by derivatives of pyrimidine-5-carboxylic acid, providing a detailed examination of the underlying biology, the chemical matter developed, and the experimental methodologies for their evaluation.
Tyrosine Kinase Inhibition: A Dominant Theme in Oncology
Receptor tyrosine kinases (RTKs) are a major class of enzymes that play a pivotal role in cellular signaling, governing processes such as cell growth, proliferation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC).[2] Overexpression or activating mutations of EGFR lead to constitutive signaling and uncontrolled cell growth.[2][3] Several pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.
EGFR signaling is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for downstream signaling proteins, activating pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[2][3] Pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its activation and downstream signaling.[4]
Signaling Pathway of EGFR in Cancer
Caption: EGFR signaling cascade and the inhibitory action of pyrimidine-5-carbonitrile derivatives.
A series of novel pyrimidine-5-carbonitrile derivatives have demonstrated potent inhibitory activity against both wild-type (EGFRWT) and the T790M mutant (EGFRT790M) forms of the receptor.[4]
| Compound | Target | IC50 (nM) | Reference |
| Compound 10b | EGFRWT | 8.29 | [5] |
| Compound 11b | EGFRWT | 90 | [4] |
| Compound 11b | EGFRT790M | 4030 | [4] |
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against EGFR.[4]
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly-GT substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-XL665 (SA-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of the microplate.
-
Add 4 µL of a solution containing EGFR kinase and biotinylated poly-GT substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mixture containing Eu-Ab and SA-XL665 in detection buffer.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC₅₀ values from the dose-response curves.
Experimental Workflow for EGFR Inhibition Assay
Caption: Step-by-step workflow for the in vitro EGFR kinase inhibition assay.
Fibroblast Growth Factor Receptor 3 (FGFR3)
Fibroblast Growth Factor Receptor 3 (FGFR3) is another RTK implicated in various cancers, particularly bladder cancer, where it is frequently mutated or overexpressed.[6]
FGFR3 signaling, upon activation by FGF ligands, triggers downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. Aberrant FGFR3 signaling can drive tumorigenesis. Pyrimidine derivatives have been developed as potent and selective inhibitors of FGFR3.[6]
Structure-activity relationship (SAR) studies have revealed key structural features for potent FGFR3 inhibition. For instance, modifications at the 4- and 5-positions of the pyrimidine scaffold have been shown to significantly impact both potency and pharmacokinetic properties.[6]
Metabolic Enzyme Modulation
Metabolic reprogramming is a recognized hallmark of cancer and other diseases. Targeting key metabolic enzymes offers a promising therapeutic strategy.
Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide.[7][8] Elevated NNMT expression has been linked to various metabolic disorders, including obesity and type 2 diabetes, as well as several types of cancer.[7][9]
NNMT plays a crucial role in cellular metabolism and epigenetic regulation.[10] By consuming the universal methyl donor S-adenosylmethionine (SAM), NNMT can impact global methylation patterns.[11] Its activity also influences NAD+ levels, a critical cofactor in numerous cellular processes.[12] Inhibition of NNMT is being explored as a therapeutic strategy to rebalance cellular metabolism and inhibit disease progression.[7][9] Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of NNMT.[9]
Metabolic Pathway Involving NNMT
Caption: The enzymatic reaction catalyzed by NNMT and its inhibition by pyrimidine-5-carboxamides.
A biochemical assay can be used to determine the inhibitory potential of compounds against NNMT.[9]
Materials:
-
Recombinant human NNMT
-
Nicotinamide
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)
-
Scintillation cocktail
-
96-well filter plates
-
Phosphocellulose paper
Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
In a 96-well plate, combine the test compound, NNMT enzyme, and nicotinamide in an appropriate assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a suitable quenching solution.
-
Transfer the reaction mixture to a filter plate with phosphocellulose paper, which captures the methylated product.
-
Wash the filter plate to remove unreacted [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Sirtuin Modulation: Targeting Epigenetics and Cellular Stress
Sirtuins are a family of NAD+-dependent deacetylases that play critical roles in regulating a wide range of cellular processes, including gene expression, metabolism, and stress responses.[13][14] Their dysregulation has been implicated in aging, metabolic diseases, and cancer.
Mechanism of Action and Rationale for Targeting Sirtuins
Sirtuins deacetylate a variety of protein substrates, including histones and transcription factors, thereby modulating their activity. By linking cellular energy status (via NAD+ levels) to protein acetylation, sirtuins act as key metabolic sensors.[15] Both activation and inhibition of specific sirtuins are being explored as therapeutic strategies, depending on the disease context.
Cyclooxygenase-2 (COX-2) Inhibition: Combating Inflammation and Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and various cancers.[16][17][18] It is responsible for the production of prostaglandins, which are potent inflammatory mediators.
Mechanism of Action and Rationale for Targeting COX-2
COX-2 converts arachidonic acid to prostaglandin H2, the precursor for various prostaglandins that promote inflammation, pain, and fever. In cancer, COX-2-derived prostaglandins can stimulate cell proliferation, angiogenesis, and invasion, while also suppressing the anti-tumor immune response.[19] Selective inhibition of COX-2 is a well-established therapeutic strategy for managing inflammation and has shown promise in cancer prevention and treatment. Pyrimidine-5-carbonitrile derivatives have been identified as dual inhibitors of EGFR and COX-2.[20]
COX-2 Signaling Pathway in Inflammation and Cancer
Caption: The role of COX-2 in prostaglandin synthesis and its contribution to inflammation and cancer.
Conclusion and Future Directions
Derivatives of pyrimidine-5-carboxylic acid represent a highly versatile and promising class of compounds for the development of novel therapeutics. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties to target a wide range of biological molecules with high potency and selectivity. The successful targeting of key enzymes and receptors in oncology, metabolic disorders, and inflammatory diseases, as highlighted in this guide, underscores the immense potential of this chemical scaffold.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Targets: The inherent versatility of the pyrimidine-5-carboxylic acid scaffold suggests that it can be adapted to target other emerging therapeutic targets.
-
Development of Dual- and Multi-Targeting Agents: As demonstrated by the dual EGFR/COX-2 inhibitors, designing single molecules that can modulate multiple disease-relevant pathways is an attractive strategy to enhance efficacy and overcome drug resistance.
-
Optimization of Pharmacokinetic and Safety Profiles: Continued medicinal chemistry efforts will be crucial to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds to ensure their clinical viability.
References
-
El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104192. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(46), 32379-32395. [Link]
-
Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 654-659. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. ResearchGate. [Link]
-
My Cancer Genome. (n.d.). FGFR3. [Link]
-
Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. [Link]
-
Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893201. [Link]
-
Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. [Link]
-
Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893201. [Link]
-
Fares, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(5), 2865-2884. [Link]
-
Wang, D., & Dubois, R. N. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 1079341. [Link]
-
Kan, Q., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Journal of Translational Medicine, 21(1), 589. [Link]
-
An, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine, 20(1), 217. [Link]
-
Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Cell Communication and Signaling, 18(1), 1. [Link]
-
Carafa, V., et al. (2012). Sirtuins and Disease: The Road Ahead. Frontiers in Pharmacology, 3, 12. [Link]
-
Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 654-659. [Link]
-
Sławiński, J., et al. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(19), 6296. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2468-2480. [Link]
-
Finkel, T., et al. (2009). Sirtuin Functions in Health and Disease. Molecular Endocrinology, 23(7), 965-974. [Link]
-
Kumar, D., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). [Link]
-
Kaul, D., et al. (2015). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 6, 959. [Link]
-
Imamura, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 239. [Link]
-
Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
-
Niles, A. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17297-17307. [Link]
-
JJ Medicine. (2019, November 7). Introduction To Sirtuins - The Key To Longevity? | Metabolism, Inflammation and Aging [Video]. YouTube. [Link]
-
Singh, R., & Richmond, A. (2015). Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy. Cancers, 7(3), 1483-1497. [Link]
-
Singh, U. P., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
-
El-Naggar, A. M., et al. (2020). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 25(21), 5035. [Link]
-
Li, Y., et al. (2024). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. ResearchGate. [Link]
-
O'Malley, J., et al. (2023). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. ResearchGate. [Link]
-
Wagle, S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 125. [Link]
-
Wang, Y., et al. (2022). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. International Journal of Molecular Sciences, 23(15), 8345. [Link]
-
Sinclair, D. (2019). The link between sirtuins, calorie restriction, fasting, and the insulin pathway. FoundMyFitness. [Link]
-
Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(13), 3374-3381. [Link]
-
Li, Y., et al. (2024). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. International Journal of Molecular Sciences, 25(5), 2884. [Link]
-
Wang, Y., et al. (2022). Guideline for anticancer assays in cells. ResearchGate. [Link]
-
Choidas, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(16), 4965. [Link]
-
Komatsu, T., et al. (2023). NNMT: Key Metabolic‑Epigenetic Regulator, Cancer Target, and Aging Modulator. Cancers, 15(15), 3959. [Link]
-
Pan, M. R., et al. (2013). COX-2 in cancer: Gordian knot or Achilles heel? Frontiers in Physiology, 4, 30. [Link]
-
Lee, I. H. (2019). Mechanisms and disease implications of sirtuin-mediated autophagic regulation. Experimental & Molecular Medicine, 51(9), 1-9. [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125. [Link]
-
Xu, T., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(11), 1836-1848. [Link]
-
Chilà, R., et al. (2020). FGFR Fusions in Cancer: From Diagnostic Approaches to Therapeutic Intervention. Cancers, 12(9), 2657. [Link]
-
Al-Suhaimi, E. A., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1101, 1-13. [Link]
-
Miller, C. S., & English, J. (1941). Researches on Pyrimidines. Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 63(5), 1289-1291. [Link]
-
Patil, S. B., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
-
Liao, R. (2012, December 4). TCGA: FGFR2 and FGFR3 Mutations in Lung Squamous Cell Carcinoma [Video]. YouTube. [Link]
-
Guan, X., et al. (2023). Exploring NNMT: from metabolic pathways to therapeutic targets. ResearchGate. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revolutionhealth.org [revolutionhealth.org]
- 12. Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuins and Disease: The Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and disease implications of sirtuin-mediated autophagic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. foundmyfitness.com [foundmyfitness.com]
- 16. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 17. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | COX-2 in cancer: Gordian knot or Achilles heel? [frontiersin.org]
- 19. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylate Scaffold: A Versatile Module for Medicinal Chemistry
[1]
Executive Summary
2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid (MDPC) represents a highly specialized, "privileged" scaffold in modern drug discovery.[1] While often overshadowed by its 4,6-dimethoxy analogs (common in agrochemistry), the MDPC motif offers a unique physicochemical profile for pharmaceutical applications.[1] Its core value lies in its bifunctionality: the 5-carboxylic acid serves as a stable anchor for amide coupling (library generation), while the 2-methoxy group acts as a versatile "chemical handle"—functioning either as a specific hydrogen-bond acceptor in the final drug or as a displaceable leaving group for late-stage diversification (SNAr).[1]
This guide details the synthetic accessibility, physicochemical properties, and strategic application of MDPC in designing kinase inhibitors, GPCR ligands, and bioisosteres for benzoic acid.
Physicochemical Profile & Structural Logic[2][3][4]
Understanding the "Why" before the "How" is critical in rational drug design. MDPC is not merely a building block; it is a bioisostere for substituted benzoic acids and nicotinic acids, offering distinct solubility and metabolic advantages.
Key Properties (Calculated & Observed)
| Property | Value (Approx.) | Drug Discovery Implication |
| Molecular Weight | 182.18 g/mol | Fragment-based drug discovery (FBDD) friendly.[1] |
| cLogP | 1.2 – 1.6 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |
| pKa (Acid) | 3.5 – 4.0 | Stronger acid than benzoic acid (pKa ~4.[1]2) due to the electron-deficient pyrimidine ring.[1] |
| TPSA | ~65 Ų | Good membrane permeability; polar surface area is dominated by the carboxylate. |
| H-Bond Donors | 1 (COOH) | Low donor count reduces non-specific binding.[1] |
| H-Bond Acceptors | 4 (N, O) | The pyrimidine nitrogens and methoxy oxygen are key interaction points.[1] |
Structural Advantages[3][5]
-
Metabolic Blocking: The methyl groups at positions 4 and 6 block the "soft" positions of the pyrimidine ring, preventing oxidative metabolism (e.g., by aldehyde oxidase) which often plagues unsubstituted pyrimidines.
-
The "Methoxy" Switch: The 2-methoxy group is electronically unique.[1] It donates electron density into the ring (resonance) but withdraws via induction.[1] In a binding pocket, it can accept hydrogen bonds. Synthetically, it can be displaced by amines to generate 2-aminopyrimidines —a motif found in blockbuster drugs like Rosuvastatin and Imatinib.[1]
Synthetic Accessibility & Protocols
Reliable synthesis is the bedrock of any medicinal chemistry campaign.[1] The synthesis of MDPC relies on the condensation of a 1,3-dicarbonyl equivalent with a guanidine derivative.
Retrosynthetic Analysis (DOT Diagram)
The most robust route involves the condensation of O-methylisourea with ethyl 2-acetyl-3-oxobutanoate (ethyl diacetoacetate), followed by ester hydrolysis.[1]
Detailed Experimental Protocol
Note: This protocol is adapted for a 10g scale, suitable for lead optimization campaigns.
Step 1: Cyclization to Ethyl Ester
-
Reagents: O-Methylisourea hemisulfate (1.0 eq), Ethyl 2-acetyl-3-oxobutanoate (1.0 eq), Sodium Ethoxide (2.2 eq), Absolute Ethanol (10 vol).[1]
-
Procedure:
-
Charge an oven-dried flask with absolute ethanol and add sodium ethoxide at 0°C under N₂.
-
Add O-methylisourea hemisulfate portion-wise. Stir for 30 mins to generate the free base.[1]
-
Add Ethyl 2-acetyl-3-oxobutanoate dropwise (exothermic).[1]
-
Heat to reflux (78°C) for 6 hours. Monitor by LCMS (Target M+1: ~211).[1]
-
Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve residue in EtOAc/Water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: The intermediate ester is usually an oil or low-melting solid.[1]
-
Step 2: Hydrolysis to MDPC
-
Reagents: Ethyl ester intermediate, NaOH (2M aq, 3.0 eq), Methanol (5 vol).
-
Procedure:
-
Dissolve the ester in Methanol.[1] Add 2M NaOH.
-
Stir at 50°C for 2 hours. (Avoid boiling to prevent decarboxylation).[1]
-
Workup: Concentrate to remove methanol. Acidify the aqueous residue with 1M HCl to pH ~3.
-
Isolation: The product, 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid , will precipitate as a white solid.[1] Filter, wash with cold water, and dry.
-
Yield Expectation: 65-75% over two steps.[1]
-
Strategic Applications in Drug Design
The MDPC scaffold is versatile.[1] Below are the three primary "tactics" for deploying this molecule in a SAR (Structure-Activity Relationship) campaign.
Tactic A: Amide Library Generation (The Anchor)
The carboxylic acid at position 5 is sterically hindered by the flanking methyl groups (4,6-dimethyl).[1] This reduces rotatable bond energy penalties but requires specific coupling conditions.[1]
-
Recommendation: Use HATU or T3P (Propylphosphonic anhydride) rather than EDCI/HOBt.[1] The steric bulk requires a more reactive active ester species.[1]
-
Target Class: GPCR agonists (e.g., GPR40/FFAR1) where the pyrimidine acid mimics the lipophilic "head group" of fatty acids.
Tactic B: The "Magic Methyl" Effect
The 4,6-dimethyl groups force the amide side chain (at position 5) to twist out of plane relative to the pyrimidine ring (dihedral angle ~60-90°).[1]
-
Why this matters: This conformation mimics the twisted biaryl states often required for binding to kinase hinge regions or allosteric pockets, improving selectivity against flat intercalators.
Tactic C: Late-Stage SNAr Diversification
The 2-methoxy group is a "masked" leaving group.[1] In the presence of a strong nucleophile (e.g., a primary amine) and heat (or microwave irradiation), the methoxy group can be displaced.
-
Workflow: Synthesize the MDPC-Amide first -> Then displace the 2-OMe with a diamine.[1]
-
Result: Rapid access to 2-amino-pyrimidine libraries without re-synthesizing the core.[1]
Decision Tree for Scaffold Utilization (DOT Diagram)
Analytical Data & Validation
To ensure the integrity of the synthesized material, the following analytical markers should be verified.
| Method | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ ~3.95 ppm (s, 3H) | The 2-Methoxy singlet.[1] Distinctive and sharp. |
| 1H NMR (DMSO-d6) | δ ~2.40 ppm (s, 6H) | The 4,6-Dimethyl singlet.[1] (May appear as two peaks if rotation is restricted).[1] |
| 1H NMR (DMSO-d6) | δ ~13.0 ppm (br s, 1H) | The Carboxylic Acid proton.[1] |
| LC-MS (ESI+) | m/z ~183 [M+H]+ | Confirming molecular weight.[1] |
| IR Spectroscopy | ~1700 cm⁻¹ | Strong C=O stretch (Acid).[1] |
Safety & Handling
-
Precursors: O-Methylisourea is a skin irritant.[1] Sodium ethoxide is moisture-sensitive and corrosive.[1]
-
Product: MDPC is generally stable but should be stored at 2-8°C to prevent slow hydrolysis of the methoxy group over months.[1]
-
Hazard: Like many pyrimidines, assume potential biological activity; handle with standard PPE (gloves, goggles, fume hood).
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link
-
PubChem. (2025).[1][2] 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link[1]
-
Nadar, S., & Khan, F. (2022).[3] Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.[1] Chemical Biology & Drug Design. Link[1]
-
BldPharm. (2025). 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid Product Data. Link
-
Lagoja, I. M. (2005).[1] Pyrimidine as Constituent of Natural Occurring Alkaloids.[1] Chemistry & Biodiversity, 2(1), 1–50. (Contextualizing the scaffold in natural products). Link[1]
Sources
- 1. 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)- | C25H36FN5O5 | CID 134385195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid | C8H10N2O4 | CID 84014780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Modification of the Carboxylic Acid Moiety in Pyrimidine Scaffolds
Introduction: The Pyrimidine Carboxylic Acid as a Nexus for Molecular Diversification
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antivirals to oncology drugs.[1][2][3] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions with biological targets and its role as a bioisosteric replacement for other aromatic systems.[1] When functionalized with a carboxylic acid group, the pyrimidine scaffold is transformed into an exceptionally versatile platform for molecular engineering. This carboxyl group is not merely a terminal functional group; it is a reactive handle that unlocks a diverse set of chemical transformations, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.
Modifying this group allows chemists to modulate solubility, lipophilicity, metabolic stability, and target engagement.[4] For instance, conversion to an ester can yield a prodrug, while transformation into an amide can introduce new vectors for hydrogen bonding. This guide provides a detailed exploration of the core chemical strategies for modifying the carboxylic acid group on a pyrimidine ring, complete with field-tested protocols and the scientific rationale behind methodological choices.
Esterification: Modulating Polarity and Creating Prodrugs
Esterification is a fundamental transformation used to mask the polarity of a carboxylic acid, improve cell membrane permeability, or design prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. The most common method is the acid-catalyzed Fischer-Speier esterification.
Causality and Mechanistic Insight
The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[5] The acid catalyst serves two primary purposes:
-
Protonation of the Carbonyl Oxygen: This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.
-
Conversion of the Hydroxyl Group into a Good Leaving Group: Protonation of the hydroxyl group of the tetrahedral intermediate allows it to leave as a neutral water molecule, driving the equilibrium towards the ester product.
To maximize yield, the equilibrium must be shifted to the right. This is typically achieved by using the alcohol as the solvent (a large excess) or by removing water as it is formed.
Protocol 1.1: Standard Fischer Esterification of a Pyrimidine Carboxylic Acid
Caption: Workflow for Fischer Esterification.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the pyrimidine carboxylic acid (1.0 equivalent).
-
Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as both reactant and solvent.
-
Catalysis: Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise while stirring.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.
| Parameter | Typical Condition | Rationale |
| Alcohol | Methanol, Ethanol, Propanol | Acts as both nucleophile and solvent to drive equilibrium. |
| Catalyst | Conc. H₂SO₄, HCl (gas), PTSA | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | Reflux | Provides activation energy for the reaction. |
| Time | 4 - 24 hours | Reaction is slow and reversible. |
Amidation: Forging a Key Structural and Pharmacophoric Bond
The amide bond is one of the most important functional groups in drug discovery, present in approximately 25% of all available drugs.[6] Direct reaction between a carboxylic acid and an amine is generally ineffective as it results in a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" to facilitate amide bond formation.
Decision Framework for Amidation Strategy
The choice of amidation method depends on the stability of the substrate, the nucleophilicity of the amine, and the desired scale of the reaction. Sensitive substrates or those prone to racemization (e.g., amino acid derivatives) benefit from milder coupling agents, whereas robust substrates may tolerate the harsher conditions of the acyl chloride method.
Caption: Decision tree for selecting an amidation method.
Protocol 2.1: Carbodiimide-Mediated Amide Coupling
This is the most common and versatile method for amide bond formation, particularly in peptide synthesis.[8] Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Step-by-Step Methodology:
-
Setup: Dissolve the pyrimidine carboxylic acid (1.0 eq) and the amine (1.1 eq) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add the coupling agent, EDC (1.2 eq), to the solution. If desired, an additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can be included to suppress side reactions and accelerate the coupling.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup:
-
If using DCC, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.
-
If using EDC, the urea byproduct is water-soluble. Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the amide product by flash column chromatography.
| Reagent | Role | Key Considerations |
| EDC / DCC | Coupling Agent | Activates the carboxylic acid. EDC is preferred for easier workup. |
| HOBt / HOAt | Additive | Minimizes racemization and improves reaction efficiency. |
| DMAP | Additive/Base | Acyl transfer catalyst, used in catalytic amounts. |
| DCM / DMF | Solvent | Aprotic solvents are required to prevent reaction with the reagents. |
Protocol 2.2: Acyl Chloride Method
This two-step method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with an amine.[8] This approach is robust but less suitable for molecules with sensitive functional groups.
Step-by-Step Methodology: Step A: Formation of the Acyl Chloride
-
Place the pyrimidine carboxylic acid (1.0 eq) in a flask under an inert atmosphere (N₂ or Ar).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (2-3 eq) in an aprotic solvent like DCM. A catalytic amount of DMF is often added when using oxalyl chloride.
-
Stir the mixture at room temperature or gentle heat (reflux) for 1-3 hours.
-
Remove the excess reagent and solvent in vacuo. The crude acyl chloride is often used immediately in the next step without purification.
Step B: Reaction with Amine
-
Dissolve the crude pyrimidine acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add a solution of the amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (2.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry, concentrate, and purify as described in Protocol 2.1.
Reduction: Accessing Primary Alcohols
Reduction of the carboxylic acid to a primary alcohol opens up further synthetic avenues, such as conversion to aldehydes or ethers. This transformation requires a strong reducing agent, as the carboxylate anion formed under basic conditions is resonance-stabilized and resistant to reduction.[9] Sodium borohydride (NaBH₄) is generally not strong enough for this purpose.[9]
Protocol 3.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ (LAH) is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[9] Extreme caution is required as LAH reacts violently with water and protic solvents.
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2-3 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether). Cool the suspension to 0 °C in an ice bath.
-
Addition: Slowly add a solution of the pyrimidine carboxylic acid (1.0 eq) in anhydrous THF to the LAH suspension. Caution: H₂ gas evolution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours until the reaction is complete (monitored by TLC).
-
Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and very slowly add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LAH used in grams. Stir vigorously until a granular white precipitate forms.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify the resulting alcohol by column chromatography.
Protocol 3.2: Selective Reduction with Borane (BH₃·THF)
Borane-tetrahydrofuran complex (BH₃·THF) is a milder alternative to LAH that shows excellent selectivity for reducing carboxylic acids in the presence of other functional groups like esters or nitro groups.[10]
Step-by-Step Methodology:
-
Setup: Dissolve the pyrimidine carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.
-
Addition: Add BH₃·THF solution (1.0 M in THF, 2-3 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane until gas evolution ceases. Remove the solvents in vacuo.
-
Purification: Redissolve the residue in ethyl acetate, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Decarboxylation: Exchanging a Carboxyl Group for Hydrogen
Decarboxylation, the removal of the -COOH group, is a powerful tool for scaffold modification.[11] For heteroaromatic acids, the ease of decarboxylation is highly dependent on the position of the carboxyl group. Pyrimidine-2-carboxylic acid readily decarboxylates under acidic conditions because the protonated pyrimidine ring can stabilize the resulting ylide intermediate.[12] Other isomers may require harsher conditions or different catalytic methods.[13]
Protocol 4.1: Acid-Catalyzed Decarboxylation of Pyrimidine-2-Carboxylic Acid
Step-by-Step Methodology:
-
Setup: Dissolve pyrimidine-2-carboxylic acid in an acidic aqueous solution (e.g., dilute HCl, pH 2) or a high-boiling point solvent like diphenyl ether.
-
Reaction: Heat the solution to a high temperature (e.g., 65 °C in water or >200 °C in organic solvent).[12] The reaction progress can be monitored by the cessation of CO₂ evolution or by LC-MS.
-
Workup: Cool the reaction mixture. If in an aqueous solution, neutralize with a base (e.g., NaOH) and extract the pyrimidine product with an organic solvent. If in an organic solvent, the product can often be purified directly by chromatography or distillation.
| Isomer | Relative Ease of Decarboxylation | Rationale |
| 2-COOH | Easiest | Stabilized ylide intermediate after CO₂ loss.[12] |
| 4/6-COOH | More Difficult | Lacks the same degree of stabilization for the carbanionic intermediate. |
| 5-COOH | Most Difficult | Carbanion at C5 is not effectively stabilized by ring nitrogens. |
Protecting Group Strategies for Orthogonal Synthesis
In multi-step syntheses, it is often necessary to temporarily "protect" the carboxylic acid to prevent it from reacting while other transformations are performed on the molecule.[14][15] An ideal protecting group is easy to install, stable to a range of reaction conditions, and can be removed selectively and in high yield under mild conditions.[15] For carboxylic acids, this is typically achieved by converting them into esters.[14][16]
| Protecting Group | Structure | Protection Condition | Deprotection Condition | Rationale / Use Case |
| Methyl Ester | -COOMe | MeOH, H⁺ (Fischer) | NaOH, H₂O (Saponification) | Base-labile. Stable to acidic and hydrogenolysis conditions.[16] |
| Benzyl Ester | -COOBn | Benzyl alcohol, H⁺ | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base. Removed under neutral conditions. Ideal for base-sensitive molecules.[16] |
| t-Butyl Ester | -COOtBu | Isobutylene, H⁺ | Trifluoroacetic Acid (TFA) | Acid-labile. Stable to base and hydrogenolysis. Used when saponification is not viable.[16] |
References
- SWAYAM Prabha IIT Madras Channels. (2021).
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
MDPI. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. [Link]
-
PMC. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Khan Academy. Reduction of carboxylic acids. [Link]
-
CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Chemistry LibreTexts. (2022). 1.9: Carboxylic Acid Derivatives- Interconversion. [Link]
-
ResearchGate. (2025). (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. [Link]
-
AIMS Press. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Wikipedia. Protecting group. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Ch.imperial. Organic Synthesis Part 2 - Functional Group Interconversions. [Link]
-
Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
-
ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
PubMed. A protecting group for carboxylic acids that can be photolyzed by visible light. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PMC. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]
-
YouTube. (2018). Conversion of Carboxylic acids to derivatives. [Link]
-
ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
Journal of the American Chemical Society. A Sustainable Multicomponent Pyrimidine Synthesis. [Link]
-
YouTube. (2025). Decarboxylation of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Canadian Journal of Chemistry. Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. ch.imperial.ac.uk [ch.imperial.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic workflow. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.
The synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid is a sequential process that can be broadly divided into three key stages:
-
Pyrimidine Ring Formation: Construction of the core heterocyclic structure.
-
Introduction of the 2-Methoxy Group: Functionalization of the pyrimidine ring.
-
Ester Hydrolysis: Conversion to the final carboxylic acid product.
This guide will address potential challenges and optimization strategies for each of these critical transformations.
Stage 1: Pyrimidine Ring Formation via Pinner Synthesis
The initial and foundational step is the construction of the pyrimidine ring. A common and effective method is the Pinner synthesis, which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. For our target molecule, a suitable starting material is ethyl 2-acetyl-3-oxobutanoate, which is reacted with urea to form the 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate intermediate.
Experimental Protocol: Synthesis of Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-acetyl-3-oxobutanoate | 1.0 | 172.18 | 17.22 g |
| Urea | 1.2 | 60.06 | 7.21 g |
| Sodium Ethoxide | 1.5 | 68.05 | 10.21 g |
| Ethanol (anhydrous) | - | - | 200 mL |
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add urea and stir until dissolved.
-
Slowly add ethyl 2-acetyl-3-oxobutanoate to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude product.
-
Recrystallize from ethanol to obtain pure ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate.
Troubleshooting & FAQs: Stage 1
Q1: The yield of the cyclocondensation reaction is low. What are the possible causes and solutions?
A1: Low yields in the Pinner synthesis can stem from several factors:
-
Moisture: The presence of water can hydrolyze the starting materials and intermediates. Ensure all reagents and solvents are anhydrous.
-
Base Stoichiometry: An insufficient amount of base may lead to incomplete deprotonation of the active methylene compound, while excess base can promote side reactions. Titrate your sodium ethoxide solution to confirm its concentration.
-
Reaction Time and Temperature: The reaction may require longer refluxing times for complete conversion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the β-ketoester or urea can inhibit the reaction. Use freshly purified starting materials.
Q2: I am observing the formation of multiple byproducts. How can I minimize them?
A2: Byproduct formation is a common issue. Consider the following:
-
N-Acylurea Formation: A potential byproduct is the N-acylurea, arising from the reaction of the β-ketoester with urea in a competing pathway. This can be minimized by controlling the reaction temperature and the rate of addition of the β-ketoester.
-
Self-Condensation of the β-Ketoester: The β-ketoester can undergo self-condensation under basic conditions. Adding the β-ketoester slowly to the reaction mixture can mitigate this.
Q3: The product is difficult to purify. What are the recommended purification techniques?
A3: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If the product is still impure, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.
Stage 2: Introduction of the 2-Methoxy Group
This stage involves a two-step process: chlorination of the 2-hydroxy group followed by a Williamson ether synthesis.
Experimental Protocol: Synthesis of Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate | 1.0 | 210.22 | 21.02 g |
| Phosphorus Oxychloride (POCl₃) | 5.0 | 153.33 | 76.67 g (46.5 mL) |
| N,N-Dimethylaniline | 0.2 | 121.18 | 2.42 g (2.5 mL) |
Procedure:
-
In a fume hood, carefully add ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Experimental Protocol: Synthesis of Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | 1.0 | 228.66 | 22.87 g |
| Sodium Methoxide (25% in Methanol) | 1.2 | 54.02 | 1.2 equiv of 25% solution |
| Methanol (anhydrous) | - | - | 150 mL |
Procedure:
-
Dissolve ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate in anhydrous methanol in a round-bottom flask.
-
Add the sodium methoxide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
Troubleshooting & FAQs: Stage 2
Q4: The chlorination with POCl₃ is incomplete. How can I drive the reaction to completion?
A4: Incomplete chlorination can be due to:
-
Insufficient Reagent: Ensure a sufficient excess of POCl₃ is used.
-
Reaction Time/Temperature: The reaction may require a longer reflux time or a slightly higher temperature.
-
Catalyst: The use of a tertiary amine catalyst like N,N-dimethylaniline or triethylamine can accelerate the reaction.
Q5: During the Williamson ether synthesis, I observe the formation of elimination byproducts. How can this be avoided?
A5: While elimination is less common with aromatic halides, it can occur. To minimize this:
-
Temperature Control: The reaction is typically carried out at room temperature or slightly below. Avoid excessive heating.
-
Base Strength: Sodium methoxide is a suitable base. Using a much stronger, bulkier base could potentially favor elimination.
Q6: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A6: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of the reaction mixture should be done slowly and carefully by adding it to ice to manage the exothermic reaction.
Stage 3: Ester Hydrolysis
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its generally cleaner reaction profile.
Experimental Protocol: Synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate | 1.0 | 224.24 | 22.42 g |
| Sodium Hydroxide | 2.0 | 40.00 | 8.00 g |
| Water | - | - | 100 mL |
| Ethanol | - | - | 50 mL |
Procedure:
-
Dissolve ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Troubleshooting & FAQs: Stage 3
Q7: The hydrolysis of the ester is slow or incomplete. What can I do?
A7: To improve the rate and completeness of the hydrolysis:
-
Increase Base Concentration: A higher concentration of NaOH can accelerate the reaction.
-
Increase Temperature/Time: Prolonging the reflux time or slightly increasing the temperature can drive the reaction to completion.
-
Co-solvent: Using a co-solvent like ethanol or THF improves the solubility of the ester in the aqueous base.
Q8: How do I effectively purify the final carboxylic acid product?
A8: The final product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone. If impurities persist, an acid-base extraction can be performed. Dissolve the crude product in an aqueous base, wash with an organic solvent to remove neutral impurities, and then re-precipitate the acid by adding acid.
Q9: Can the pyrimidine ring be sensitive to the hydrolysis conditions?
A9: The pyrimidine ring is generally stable under these conditions. However, prolonged exposure to very harsh acidic or basic conditions at high temperatures could potentially lead to ring-opening or other degradation pathways. It is always advisable to monitor the reaction and use the mildest conditions necessary for complete conversion.
Visualizing the Workflow
To provide a clear overview of the synthetic pathway, the following diagrams illustrate the key transformations.
Caption: Synthetic workflow for 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid.
Caption: Troubleshooting logic for low yield or impurity issues.
References
- Current time information in London, GB. (n.d.).
- CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. (n.d.). Google Patents.
-
Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (n.d.). Patsnap Eureka. Retrieved February 7, 2026, from [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]
- Chloropyrimidine process. (n.d.). Google Patents.
-
A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. (n.d.). Der Pharma Chemica. Retrieved February 7, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved February 7, 2026, from [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | CID 20550. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks. Retrieved February 7, 2026, from [Link]
-
Highly Efficient Selective Monohydrolysis of Symmetric Diesters. (2000). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
- Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents.
-
9.6: Williamson Ether Synthesis. (2015). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved February 7, 2026, from [Link]
-
Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link]
- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (n.d.). Google Patents.
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
The Williamson ether synthesis involves the displacement of an al... (2024). Study Prep in Pearson+. Retrieved February 7, 2026, from [Link]
Technical Support Center: Pyrimidine-5-Carboxylic Acid Synthesis
Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling
Introduction
Welcome to the technical support hub for pyrimidine synthesis. This guide moves beyond standard textbook protocols to address the specific failure modes encountered when targeting the pyrimidine-5-carboxylic acid scaffold.
This moiety is electronically unique: the 5-position is the most electron-rich carbon on the ring (the "aromatic" position), yet the presence of the carboxylic acid introduces significant instability, particularly regarding decarboxylation and regiochemical ambiguity during ring closure.
This guide is divided into three critical workflow modules.
Module 1: Cyclocondensation (De Novo Synthesis)
Context: Constructing the ring using 1,3-dielectrophiles (e.g., ethyl ethoxymethylenemalonate) and amidines.
Issue 1.1: "I am isolating a mixture of regioisomers, or the wrong isomer entirely."
User Observation:
"I reacted an unsymmetrical amidine with an unsymmetrical
-dicarbonyl. NMR shows two distinct sets of aromatic signals, or the major product is not the 5-acid derivative I expected."
Root Cause: Competing Nucleophilic Attacks The reaction is governed by the interplay between the hard/soft character of the amidine nitrogens and the electrophilicity of the carbonyls.
-
Mechanism: In unsymmetrical reagents, the most nucleophilic nitrogen of the amidine typically attacks the most electrophilic carbonyl of the 1,3-dielectrophile first. However, steric bulk (e.g.,
-alkyl groups) can override electronic preference, forcing the reaction down the kinetically slower pathway.
Corrective Action:
-
pH Adjustment: If using guanidine-like derivatives, ensure the reaction is not overly acidic. Protonation of the amidine reduces nucleophilicity, making the reaction purely sterically controlled.
-
Stepwise Cyclization: Do not perform one-pot refluxes for complex substrates. Isolate the enamine or aminal intermediate at room temperature first, then induce cyclization with heat/acid. This locks the regiochemistry before the ring closes.
Data: Regioselectivity Drivers
| Variable | Effect on Regioselectivity | Recommendation |
| Steric Bulk | Directs attack to the least hindered carbonyl. | Use less bulky protecting groups on N1 if possible. |
| Solvent Polarity | Stabilizes charged intermediates (zwitterions). | Switch from EtOH to Toluene to favor concerted mechanisms over stepwise charged pathways. |
| Temperature | High temp favors thermodynamic product. | Run initial condensation at 0°C to favor kinetic control. |
Visualization: Regioselectivity Pathways
Module 2: Functional Group Manipulation (Hydrolysis)
Context: Hydrolyzing ethyl pyrimidine-5-carboxylate to the free acid.
Issue 2.1: "My product turned into a ketone or ring-opened species instead of the acid."
User Observation:
"I treated ethyl 4-methylpyrimidine-5-carboxylate with aqueous NaOH. Mass spec shows a product with -28 mass units (loss of CO) or a complete change in the core structure."
Root Cause: ANRORC / Ring Recyclization Pyrimidines are electron-deficient. Hydroxide does not just attack the ester; it attacks the ring carbons (C2, C4, or C6).
-
Mechanism: Attack at C4 leads to ring opening (cleavage of N3-C4 bond), followed by bond rotation and recyclization. This "Dimroth-like" rearrangement can convert a 5-ester into a 5-acetyl derivative or other isomeric species [1].
Corrective Action:
-
Avoid Strong Bases: Use LiOH in THF/Water (mild) instead of NaOH/Reflux.
-
Acidic Hydrolysis: If the substrate tolerates it, use 6N HCl. The protonated ring is less susceptible to ring-opening rearrangement, though it activates the ring toward nucleophilic attack by water (which is desired at the ester).
Issue 2.2: "The product disappeared (Decarboxylation)."
User Observation:
"Workup of the hydrolysis reaction yielded no solid precipitate. Extraction recovered only pyrimidine or trace material."
Root Cause: Thermal Decarboxylation Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation, especially if electron-donating groups (like -OH, -NH2) are present at C2 or C4. The zwitterionic character of the amino-acid form lowers the activation energy for CO2 loss.
-
Key Insight: 5-Carboxyuracil decarboxylates via a water-assisted mechanism that is significantly faster than benzene analogs [2].
Protocol: Low-Temp Hydrolysis
-
Dissolve ester in THF/H2O (1:1).
-
Add 1.1 eq LiOH at 0°C .
-
Monitor by TLC.[1] Do not heat above 40°C.
-
Acidify carefully to pH 3-4 (isoelectric point) at 0°C to precipitate. Do not drive to pH 1.
Module 3: Metalation (Halogen-Metal Exchange)
Context: Lithiating 5-bromopyrimidine to trap with CO2.
Issue 3.1: "I trapped with CO2 but got the carboxylic acid at the WRONG position (C4 instead of C5)."
User Observation:
"I performed a lithium-halogen exchange on 5-bromopyrimidine at -78°C, then added CO2. The product is pyrimidine-4-carboxylic acid."
Root Cause: The Halogen Dance This is a classic failure mode. The 5-lithio species is kinetically formed but thermodynamically unstable relative to the 4-lithio species (due to the stabilization of the lone pair adjacent to the ring nitrogens) [3].
-
Mechanism: The 5-lithio species deprotonates a starting 5-bromo molecule at the C4 position. The resulting species rearranges, migrating the bromine and leaving the lithium at the more stable C4 position.
Corrective Action:
-
Temperature Discipline: The reaction must be kept strictly at -100°C to -78°C . The isomerization ("dance") is rapid above -60°C.
-
Inverse Addition: Do not add the electrophile (CO2) to the lithiated species. Cannulate the lithiated species into a solution of the electrophile (or dry ice slurry) to capture the kinetic intermediate immediately.
Visualization: The Halogen Dance Mechanism
References
-
Yan, S. F., et al. (2007). "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids." Chemistry of Heterocyclic Compounds.
-
Palude, V., et al. (2017).[2] "Three Pyrimidine Decarboxylations in the Absence of a Catalyst." Journal of Organic Chemistry.
-
Schnürch, M., et al. (2007).[3] "Halogen-Dance Reactions—A Review." ChemInform (via ResearchGate).
-
BenchChem Technical Support. (2025). "Side reactions in pyrimidine synthesis and how to avoid them."
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a primary focus on the widely utilized Biginelli reaction and its variations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you achieve higher yields, greater purity, and more consistent results in your experiments.
Introduction to Pyrimidine Synthesis
Pyrimidines are fundamental heterocyclic scaffolds in numerous biologically active compounds, forming the core structure of nucleobases in DNA and RNA.[1][2] Their synthesis is a cornerstone of medicinal chemistry and drug development.[3] The most common method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4][5][6] While elegant in its simplicity, this reaction can be prone to issues such as low yields, side product formation, and purification challenges.[4][7] This guide will equip you with the knowledge to overcome these obstacles.
Section 1: Troubleshooting Common Issues in Pyrimidine Synthesis
This section addresses the most frequent challenges encountered during pyrimidine synthesis, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
One of the most common frustrations in pyrimidine synthesis is a low or negligible yield of the desired product.[8] This can stem from a variety of factors, from suboptimal reaction conditions to reactant impurities.
Q: My Biginelli reaction is resulting in a very low yield. What are the first steps I should take to troubleshoot this?
A: Low yields in the Biginelli reaction are a well-documented issue, often arising from the classical reaction conditions which can be harsh and lead to side reactions.[8] Here is a logical workflow to diagnose and resolve the problem:
Troubleshooting Workflow for Low Yield
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. scispace.com [scispace.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
dealing with regioisomers in pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in pyrimidine ring formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your synthetic routes effectively.
This resource is structured to address common issues in a direct question-and-answer format, blending established theory with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of pyrimidine synthesis?
A: Regioisomers are constitutional isomers that arise when a chemical reaction can proceed in multiple directions to form different positional arrangements of substituents on a molecular scaffold. In pyrimidine synthesis, this typically occurs when using unsymmetrical starting materials. For example, in a classical [3+3] condensation between an unsymmetrical 1,3-dicarbonyl compound (like ethyl benzoylacetate) and an amidine, the amidine can react with either of the two different carbonyl groups, leading to two different pyrimidine products with distinct substitution patterns. Understanding and controlling which isomer is formed is a critical challenge in heterocyclic chemistry.
Q2: Why is controlling regioselectivity so crucial in drug discovery and development?
A: The precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. Regioisomers, despite having the same molecular formula, are different compounds with unique physical, chemical, and biological properties. One regioisomer might be a potent therapeutic agent, while another could be inactive or even toxic. Therefore, controlling regioselectivity is paramount for:
-
Pharmacological Efficacy: Ensuring the synthesis produces only the biologically active isomer.
-
Safety and Toxicology: Avoiding the formation of potentially harmful isomeric impurities.
-
Process Efficiency: Maximizing the yield of the desired product, which simplifies purification and reduces manufacturing costs.
-
Intellectual Property: The synthesis of a single, pure regioisomer is often a key component of a patent claim.
Q3: What are the primary factors that influence which regioisomer is formed?
A: Regioselectivity is a function of the reaction mechanism and the relative stability of intermediates and transition states. The outcome is governed by a complex interplay of several factors:
-
Electronic Effects: The inherent electrophilicity of the reacting centers. For instance, in an unsymmetrical 1,3-diketone, one carbonyl carbon may be more electron-deficient and thus more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents on the starting materials can physically block one reaction site, favoring attack at a less hindered position.
-
Catalyst Choice: The catalyst, whether a Brønsted or Lewis acid, can dramatically influence the reaction pathway.[1][2] Lewis acids may coordinate to a specific site, enhancing its reactivity, while Brønsted acids may favor a pathway involving a more stable cationic intermediate.[1]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize certain charged intermediates or transition states over others, thereby directing the reaction towards a specific regioisomeric product.[3]
-
Reaction Conditions (Temperature & Time): These parameters determine whether the reaction is under kinetic or thermodynamic control. A lower temperature may favor the faster-forming (kinetic) product, whereas a higher temperature and longer reaction time may allow the system to equilibrate to the more stable (thermodynamic) product.[4]
Q4: How can I reliably distinguish and quantify a mixture of pyrimidine regioisomers?
A: Characterization is key. A multi-technique approach is the most robust way to confirm the identity and purity of your products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. 1H-NMR can often distinguish isomers based on differences in chemical shifts and coupling constants. For more complex cases, 2D NMR techniques like NOESY (to identify through-space correlations between protons) and HMBC (to see long-range correlations between protons and carbons) are invaluable for unambiguously assigning the substitution pattern.
-
Mass Spectrometry (MS): While regioisomers have the same mass, fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes differ, providing clues to the structure.[5] High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating isomers and determining the ratio of products in a mixture.[6][7] Developing a good separation method is crucial for both analysis and purification.
-
X-Ray Crystallography: If you can grow a suitable crystal of one of the products, single-crystal X-ray diffraction provides definitive, unambiguous structural proof.
Troubleshooting Guides: Common Scenarios
Scenario 1: Poor or Unexpected Regioselectivity in the Biginelli Reaction
Q: "I am using an unsymmetrical β-ketoester in a Biginelli reaction, and my final product is a nearly 1:1 mixture of the two possible dihydropyrimidinone (DHPM) regioisomers. How can I improve the selectivity for my desired product?"
A: This is a classic challenge in multicomponent reactions. The regiochemical outcome of the Biginelli reaction is dictated by the initial, rate-determining step. There are two primary competing mechanistic pathways, and your goal is to favor one over the other.
The Causality: Competing Mechanistic Pathways
The modern understanding of the Biginelli reaction mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the reaction of urea and the aldehyde.[2] This electrophilic intermediate is then attacked by the β-ketoester. However, a competing pathway where the β-ketoester first condenses with the aldehyde can also occur. With an unsymmetrical ketoester, the nucleophilic attack can happen from two different enol forms, leading to regioisomers. Your strategy must be to control which initial condensation is favored and how the subsequent cyclization proceeds.
Caption: Competing pathways in the Biginelli reaction leading to regioisomers.
Troubleshooting Protocol & Optimization
Your primary goal is to promote the formation of the N-acyliminium ion (Path 1 in the diagram) as the dominant reactive intermediate.
Step 1: Re-evaluate Your Catalyst. The choice of acid catalyst is the most impactful variable.[8]
-
Rationale: Strong Brønsted acids (like HCl, H₂SO₄) are classic choices but can sometimes lead to side reactions or poor selectivity. Lewis acids are often superior as they can coordinate with the carbonyl oxygen of the aldehyde, strongly activating it towards nucleophilic attack by urea and promoting the iminium pathway.
-
Action: Switch from a generic Brønsted acid to a Lewis acid catalyst. Ytterbium triflate (Yb(OTf)₃) and Indium(III) chloride (InCl₃) have been shown to improve both yields and, in some cases, selectivity in Biginelli reactions.[9]
-
Experimental: Start with 10-15 mol% of the Lewis acid catalyst. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of products.
Step 2: Optimize the Solvent and Temperature. These parameters govern kinetic versus thermodynamic control.
-
Rationale: Highly polar solvents can stabilize charged intermediates differently. Sometimes, reducing the solvent polarity or even running the reaction under solvent-free conditions can enhance selectivity.[10][11] Temperature modulates reaction rates; a lower temperature may favor a more ordered transition state, leading to higher selectivity.
-
Action: Create a small screening matrix. Test a polar aprotic solvent (e.g., Acetonitrile), a polar protic solvent (e.g., Ethanol), and a non-polar solvent (e.g., Toluene). Also, include a solvent-free condition, heating the neat mixture. Run each condition at a moderate temperature (e.g., 80 °C) and a lower temperature (e.g., 50 °C).
Data Summary Table: Effect of Conditions on Regioselectivity
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Ratio (Isomer 1 : Isomer 2) |
| 1 | HCl (20) | Ethanol | 80 | 12 | 55 : 45 |
| 2 | Yb(OTf)₃ (15) | CH₃CN | 80 | 8 | 85 : 15 |
| 3 | Yb(OTf)₃ (15) | Toluene | 100 | 10 | 70 : 30 |
| 4 | Yb(OTf)₃ (15) | None | 100 | 2 | 92 : 8 |
| 5 | InCl₃ (10) | CH₃CN | 80 | 6 | 90 : 10 |
Note: Data are representative and should be determined experimentally for your specific substrates.
Step 3: Consider a Pre-formation Strategy. If optimization fails, take control by changing the reaction order.
-
Rationale: Instead of a one-pot reaction, you can pre-form the key intermediate.
-
Action: In a separate flask, stir the aldehyde and urea with your acid catalyst for 1-2 hours to favor the formation of the N-acyliminium ion. Then, add the unsymmetrical β-ketoester to this mixture. This sequential approach can significantly improve regioselectivity by preventing the competing condensation between the aldehyde and the ketoester.
Scenario 2: Lack of Regiocontrol in Pinner-type Pyrimidine Synthesis
Q: "I am attempting a Pinner synthesis by condensing benzamidine with ethyl benzoylacetate to make a specific 4,6-disubstituted pyrimidin-2-ol. However, I'm getting a mixture of isomers resulting from the amidine attacking both the ketone and the ester carbonyls. How do I direct the reaction to a single product?"
A: This is a classic problem of competing electrophilic sites. The regioselectivity in the Pinner synthesis is determined by the relative reactivity of the two carbonyl groups in your 1,3-dicarbonyl substrate.[12] Your strategy must be to increase the reactivity difference between them.
The Causality: Differential Carbonyl Electrophilicity
In ethyl benzoylacetate, you have a ketone and an ester. Generally, ketones are more electrophilic than esters. However, under certain reaction conditions (e.g., strong base), enolate formation can complicate this simple picture. The amidine, being a soft nucleophile, will preferentially attack the most electrophilic (hardest) carbonyl carbon. Your goal is to ensure one carbonyl is significantly more reactive than the other.
Caption: Troubleshooting workflow for Pinner synthesis regioselectivity.
Troubleshooting Protocol & Optimization
Step 1: Exploit Kinetic Control.
-
Rationale: The initial nucleophilic attack is often the fastest at the more electrophilic ketone carbonyl. At higher temperatures, this addition can be reversible, allowing for the slower, thermodynamically-driven attack at the ester to also occur, leading to a mixture.
-
Action: Perform the reaction at a lower temperature. If you are running at reflux, try running at room temperature or 0 °C. Add the amidine slowly to a cooled solution of the β-ketoester and base. This favors the kinetic product.
Step 2: Use a Directed, Stepwise Approach. This is the most reliable method for ensuring absolute regioselectivity.
-
Rationale: Instead of condensing the 1,3-dicarbonyl directly, you can first convert it into a substrate where the regiochemistry is "locked in." An enaminone is a perfect intermediate for this.
-
Protocol: Synthesis via Enaminone Intermediate
-
Enaminone Formation: React your unsymmetrical 1,3-dicarbonyl (e.g., ethyl benzoylacetate) with a source of ammonia or a primary amine (e.g., ammonium acetate) in a solvent like toluene with Dean-Stark apparatus to remove water. This reaction will overwhelmingly occur at the more reactive ketone position to form the corresponding enaminone.
-
Purification: Purify the resulting β-enamino ester by column chromatography or recrystallization. Confirm its structure by NMR to ensure the correct regioisomer was formed.
-
Cyclization: Now, react the purified enaminone with your desired cyclization partner. For a pyrimidine, you might use a reagent like cyanogen bromide or thiophosgene. This cyclization now has only one possible pathway, yielding a single regioisomer of the final pyrimidine.[13]
-
Step 3: Use an Alternative Substrate with a Better Leaving Group.
-
Rationale: You can use a 1,3-dicarbonyl equivalent where one position is masked as a better leaving group.
-
Action: Synthesize a β-chlorovinyl ketone from your starting ketone. This substrate has a highly electrophilic β-position due to the vinylogous effect of the ketone and the chlorine leaving group. Reaction with an amidine will proceed via a predictable Michael addition-elimination-cyclization sequence, affording a single pyrimidine isomer.[12]
By systematically addressing the mechanistic origin of the regiochemical ambiguity, you can transform an unreliable reaction into a robust and selective synthesis.
References
-
Kappe, C. O. (1997). A Re-Examination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. [Link]
-
Shaabani, A., et al. (2018). Highly regioselective, base-catalyzed, biginelli-type reaction of aldehyde, phenylacetone and urea/thiourea kinetic vs. thermodynamic control. Taylor & Francis Online. [Link]
-
Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Regioselective, Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Amidines and up to Three (Different) Alcohols. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
-
RSC Publishing. (2018). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][14]oxazepine derivatives. [Link]
-
Professor Dave Explains. (2021). Biginelli Reaction. YouTube. [Link]
-
Bentham Science. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. [Link]
-
PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. [Link]
-
ResearchGate. (2016). (PDF) Purines, Pyrimidines, and Nucleotides. [Link]
-
ResearchGate. (2018). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Solvent Systems for Pyrimidine Reactions
Welcome to the technical support center dedicated to resolving challenges in pyrimidine synthesis. As a cornerstone of numerous pharmaceuticals and biologically active compounds, the efficient synthesis of the pyrimidine scaffold is of paramount importance. My aim here is not just to provide protocols, but to equip you with the foundational knowledge to troubleshoot and optimize one of the most critical parameters in your reaction setup: the solvent system.
This guide is structured to address common issues encountered in the lab, providing explanations for why certain solvents are chosen and how they influence reaction outcomes.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses the most frequent challenges researchers face, framed in a question-and-answer format to directly tackle your experimental hurdles.
Issue 1: Low Reaction Yield or Stalled Reactions
Q: My pyrimidine synthesis is giving a very low yield, or the reaction doesn't seem to go to completion. How can I determine if the solvent is the problem?
A: This is one of the most common issues, and the solvent is often a key factor. Low conversion can be traced back to several solvent-related properties: reactant solubility, reaction temperature, and stabilization of intermediates.
-
Causality—Reactant Solubility: Pyrimidine precursors, especially those that are nitrogen-rich, can have poor solubility in nonpolar organic solvents. The unsubstituted pyrimidine ring itself is moderately soluble in water and highly soluble in alcohols and other organic solvents.[1] However, substituted starting materials can vary wildly. If your starting materials are not fully dissolved, the reaction is happening in a heterogeneous mixture, which will drastically slow down the reaction rate.
-
Actionable Insight: Before starting, test the solubility of your starting materials in a few candidate solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) are excellent starting points for dissolving polar, multifunctional reactants. For some multicomponent reactions, like the Biginelli reaction, polar protic solvents like ethanol are common, but solvent-free conditions have also been shown to improve yields.[2][3]
-
-
Causality—Reaction Temperature: Many pyrimidine cyclization and cross-coupling reactions require significant thermal energy to overcome the activation barrier. The solvent's boiling point dictates the maximum temperature you can achieve at atmospheric pressure.
-
Actionable Insight: If your reaction is sluggish in a low-boiling solvent like Tetrahydrofuran (THF, b.p. 66 °C) or MeCN (b.p. 82 °C), switching to a higher-boiling solvent is a logical next step. Toluene (b.p. 111 °C), DMF (b.p. 153 °C), or 1,4-Dioxane (b.p. 101 °C) can allow for higher reaction temperatures, often leading to a significant increase in reaction rate and overall yield.[4][5]
-
-
Causality—Stabilization of Intermediates: Many reactions proceed through charged intermediates or transition states. The solvent's polarity and its ability to stabilize these species can dramatically affect the reaction rate. For instance, in Nucleophilic Aromatic Substitution (SNAr) reactions, which are common on electron-deficient pyrimidine rings, the formation of the negatively charged Meisenheimer intermediate is often the rate-determining step.[6][7]
-
Actionable Insight: Polar aprotic solvents (DMF, DMSO, MeCN) excel at stabilizing charged intermediates without solvating the nucleophile excessively, thereby accelerating the reaction.[8][9] Conversely, polar protic solvents (water, ethanol) can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity.
-
Issue 2: Poor Selectivity in Cross-Coupling Reactions
Q: I'm performing a Suzuki-Miyaura coupling on a dihalopyrimidine and getting a mixture of mono- and di-substituted products, or substitution at the wrong position. How can solvent choice improve my selectivity?
A: This is a classic challenge where the solvent plays a more complex role than simple solubility. In palladium-catalyzed cross-couplings, the solvent can influence catalyst activity and the stability of oxidative addition transition states.
-
Causality—Modulating Catalyst Reactivity: The choice of solvent can surprisingly alter which site of a molecule reacts. For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, using solvents like MeCN or DMF favors reaction at the triflate position, whereas water, alcohols, or acetone can favor reaction at the chloride position.[10] This indicates that the solvent's role is more intricate than just its dielectric constant and involves direct interaction with the catalytic cycle.[10]
-
Actionable Insight for Dihalopyrimidines: For reactions like the Suzuki coupling of 2,4-dichloropyrimidines, the goal is often selective substitution at the more reactive C4 position.
-
Recommended System: A mixture of an organic solvent and water is highly effective. A common and optimized system is 1,4-dioxane/water (2:1) .[11][12] The organic solvent solubilizes the pyrimidine substrate and boronic acid, while the water is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required for the transmetalation step.
-
Troubleshooting: If you are seeing significant amounts of the di-substituted product, it may indicate that the reaction conditions are too harsh. You can try lowering the temperature or reducing the reaction time. Conversely, if the reaction is not proceeding, screening other organic co-solvents like toluene or THF with water may be beneficial.[13]
-
Issue 3: Difficult Product Isolation and Purification
Q: My reaction seems to work, but I'm struggling to crystallize the final pyrimidine product. It either oils out or is only soluble in high-boiling point solvents like DMF or DMSO.
A: This is a common final-step frustration. The key is to find a solvent or solvent system where your product has high solubility at an elevated temperature but low solubility at room temperature or below.
-
Causality—Solubility Mismatch: High-boiling polar aprotic solvents like DMF and DMSO are excellent for running reactions but are notoriously difficult to remove and often prevent crystallization.[14]
-
Actionable Insight—Single Solvent Recrystallization:
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene).
-
Heat the soluble samples to boiling and then allow them to cool slowly to room temperature, followed by cooling in an ice bath. A good solvent will show crystal formation upon cooling.
-
-
Actionable Insight—Two-Solvent (Anti-Solvent) Recrystallization: This is a powerful technique when no single solvent works well.[15]
-
Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMF, THF, or Dichloromethane (DCM)).
-
Slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., water, hexanes, diethyl ether) dropwise at room temperature or while warm, until you see persistent cloudiness.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. This method, known as diffusion crystallization, can yield high-quality crystals.[14] A successful example involved dissolving a compound in DMF and using DCM as the anti-solvent to obtain crystals.[14]
-
Data & Protocols
To support your experimental design, the following data tables and protocols provide practical guidance.
Table 1: Properties of Common Solvents for Pyrimidine Synthesis
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | General Use & Expert Insights |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Excellent for dissolving polar substrates and for SNAr reactions. High boiling point allows for high reaction temperatures. Caution: It is hygroscopic; use anhydrous grade for moisture-sensitive reactions. Difficult to remove under vacuum.[16] |
| Dimethyl sulfoxide | DMSO | 189 | 46.7 | Very high boiling point and strong solubilizing power for a wide range of compounds.[17] Often used for challenging reactions that require high heat. Caution: Can be reactive under certain conditions (e.g., Swern oxidation). Extremely difficult to remove. |
| Acetonitrile | MeCN | 82 | 37.5 | A versatile polar aprotic solvent. Its lower boiling point makes it easier to remove post-reaction. Commonly used in a variety of cyclization and coupling reactions.[18] |
| 1,4-Dioxane | - | 101 | 2.2 | A common ether-based solvent, often used in mixtures with water for Suzuki and other cross-coupling reactions.[11][12] Caution: Can form peroxides upon storage. |
| Tetrahydrofuran | THF | 66 | 7.6 | A lower-boiling ether solvent. Useful for reactions that require milder conditions. Often used in organometallic reactions. |
| Toluene | - | 111 | 2.4 | A nonpolar aromatic solvent. Good for reactions requiring azeotropic removal of water. A frequent choice for Suzuki couplings in combination with an aqueous base.[5] |
| Ethanol | EtOH | 78 | 24.5 | A common polar protic solvent, frequently used in classical constructions like the Biginelli reaction.[2][19] Its ability to hydrogen bond can be beneficial or detrimental depending on the mechanism. |
| Water | H₂O | 100 | 80.1 | Often used as a co-solvent with organic solvents to dissolve inorganic bases in cross-coupling reactions.[10] Can also be a primary solvent in certain green chemistry protocols.[20][21] |
Experimental Protocol: General Solvent Screening Workflow
This protocol outlines a systematic approach to identifying the optimal solvent for a new pyrimidine reaction.
-
Reaction Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) in separate vials.
-
Solvent Selection: To each vial, add a different candidate solvent. A good starting set includes:
-
A polar aprotic solvent (e.g., DMF or MeCN)
-
A polar protic solvent (e.g., EtOH)
-
A nonpolar solvent (e.g., Toluene)
-
A mixed aqueous system (e.g., Dioxane/H₂O)
-
-
Execution: Run all reactions under identical conditions (temperature, time, stoichiometry). It's often best to run them on a parallel synthesis block for temperature consistency.
-
Monitoring: After the designated time, take an aliquot from each reaction. Dilute and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess conversion and byproduct formation.
-
Analysis: Compare the outcomes. The ideal solvent will show high conversion to the desired product with minimal side reactions.
-
Optimization: Once the best solvent is identified, you can further optimize other parameters like temperature and concentration on a slightly larger scale.
Visualizing the "Why": Diagrams and Workflows
Understanding the underlying principles is key to effective troubleshooting.
Diagram 1: Logical Workflow for Solvent Optimization
Caption: A systematic workflow for selecting and optimizing a reaction solvent.
Diagram 2: Role of Solvent in SNAr Reactions
Caption: How solvent choice impacts the stability of the key intermediate in SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use "green" solvents for pyrimidine synthesis? A: Yes, there is a strong push towards more sustainable chemistry. Water has been successfully used as a solvent or co-solvent in many reactions, including Suzuki couplings and some cyclizations.[20][21] Ethanol is also a greener alternative to many petroleum-derived solvents. Additionally, solvent-free conditions, often assisted by ball-milling or microwave irradiation, are highly effective for certain multicomponent reactions like the Biginelli synthesis and can lead to higher yields and easier workup.[3][22][23][24]
Q2: My reaction requires anhydrous conditions. Which solvents are best and how should I handle them? A: For moisture-sensitive reactions, you must use anhydrous solvents. DMF and DMSO are notoriously hygroscopic (they readily absorb water from the atmosphere). While you can purchase anhydrous grades, it's crucial to handle them under an inert atmosphere (Nitrogen or Argon). Toluene and THF are also common choices for anhydrous reactions. They can be dried effectively using a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF). Always use flame- or oven-dried glassware for these reactions.[25]
Q3: What is the best starting solvent for a Biginelli reaction? A: The classical Biginelli reaction is often performed in ethanol with an acid catalyst.[2] However, this reaction is highly adaptable. Many modern protocols report excellent yields under solvent-free conditions at elevated temperatures or using microwave irradiation.[3] If your substrates have poor solubility in ethanol, screening other polar solvents like acetonitrile or even using a catalytic amount of a Lewis acid in the absence of a solvent can be very effective.[4][26]
Q4: For a Suzuki coupling on a pyrimidine, is an aqueous mixture always necessary? A: While aqueous mixtures are very common and effective, they are not the only option. The primary role of water is to dissolve the inorganic base. In some cases, organic-soluble bases (e.g., organic amines) or fluoride-based conditions (using bases like CsF, which have some solubility in organic solvents) can allow the reaction to proceed under non-aqueous conditions. However, for general reliability and broad substrate scope, a mixed system like dioxane/water or toluene/water remains the gold standard.[11][13]
References
-
Surry, D. S., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 49(36), 6313-6315. Available at: [Link]
-
El-Sayed, M. A. A., & El-Gaby, M. S. A. (2017). Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. Available at: [Link]
-
Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Paul Murray Catalysis Consulting Ltd. Available at: [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
-
All About Chemistry. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 798. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]
-
ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. Available at: [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Sharma, S. K., & Singh, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]
-
Ayediran, D., & Bamkole, T. O. (1977). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1033-1036. Available at: [Link]
-
Ben Messaouda, M., et al. (2016). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanism by means of DFT calculation and experimental results. Journal de la Société Chimique de Tunisie, 18, 10-20. Available at: [Link]
-
Amari, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated pyrazolo[1,5- a ]pyrimidines. RSC Advances, 11(5), 2911-2921. Available at: [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4051-4067. Available at: [Link]
-
Das, B., et al. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of Molecular Catalysis A: Chemical, 334(1-2), 83-86. Available at: [Link]
-
Kaiba, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12159-12185. Available at: [Link]
-
MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. International Journal of Molecular Sciences, 27(3), 1185. Available at: [Link]
-
PubMed Central. (2022). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 7(1), 1067-1077. Available at: [Link]
-
NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2465. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Preprints.org. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
MDPI. (2020). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 25(21), 5136. Available at: [Link]
-
NIH. (n.d.). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. medcraveonline.com [medcraveonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Pyrimidine synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 22. growingscience.com [growingscience.com]
- 23. preprints.org [preprints.org]
- 24. mdpi.com [mdpi.com]
- 25. Troubleshooting [chem.rochester.edu]
- 26. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Validating Analytical Methods for Pyrimidine Compounds
Topic: Validation of Analytical Methods for Pyrimidine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Polarity Paradox
Pyrimidine compounds—including endogenous bases (Cytosine, Thymine, Uracil) and synthetic analogs (5-Fluorouracil, Gemcitabine)—present a unique analytical challenge: The Polarity Paradox .
While they are structurally stable, their high polarity (low LogP) makes them difficult to retain on standard C18 reversed-phase columns without ion-pairing reagents, yet their lack of strong chromophores (for some analogs) limits the sensitivity of UV detection in complex biological matrices.
This guide objectively compares the three dominant analytical architectures—RP-HPLC-UV , HILIC-MS/MS , and Ion-Pair HPLC —and provides a self-validating protocol compliant with ICH Q2(R2) guidelines.
Strategic Method Selection: A Comparative Analysis
Do not default to C18 columns. Select your method based on the Matrix Complexity and Required Sensitivity .
Table 1: Comparative Performance Matrix
| Feature | RP-HPLC-UV (C18) | HILIC-MS/MS | Ion-Pair HPLC |
| Primary Use Case | QC, Formulation Analysis, High Concentration | Bioanalysis (Plasma/Urine), Trace Impurities | Resolution of highly polar metabolites |
| Sensitivity (LOD) | ~0.01 - 0.05 µg/mL | ~0.5 - 1.0 ng/mL | ~0.05 µg/mL |
| Linearity Range | 0.2 – 50 µg/mL | 1.0 – 1000 ng/mL | 0.5 – 50 µg/mL |
| Retention Mechanism | Hydrophobic interaction (often poor for pyrimidines) | Hydrophilic partitioning (Excellent for polars) | Electrostatic interaction + Hydrophobic |
| Throughput | High (Robust) | Medium (Equilibration time) | Low (Column dedication required) |
| Cost Per Sample | $ |
Decision Logic: Selecting the Right Mode
The following decision tree illustrates the logical flow for selecting the appropriate chromatographic mode based on analyte properties and sensitivity needs.
Figure 1: Decision tree for selecting analytical methods for pyrimidine compounds based on polarity and matrix.
The "Gold Standard" Protocol: HILIC-MS/MS for 5-Fluorouracil (5-FU)
This protocol is designed for bioanalytical validation (e.g., human plasma) where sensitivity and polarity management are critical.
A. Chromatographic Conditions (The "System")
-
Column: Amide-based HILIC column (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Why: Amide phases form a water-rich layer on the surface, allowing polar pyrimidines to partition into this layer. Unlike bare silica, amide phases are more reproducible.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Elution: Isocratic 15% A / 85% B.
-
Causality: High organic content (85% ACN) induces retention in HILIC. Increasing water content elutes the compound (opposite of Reverse Phase).
-
-
Flow Rate: 0.3 mL/min.
B. Mass Spectrometry Settings (The "Detector")
-
Ionization: ESI Negative Mode (ESI-).
-
Why: Pyrimidines like 5-FU have acidic protons (N-H) that deprotonate easily [M-H]⁻. Positive mode often yields high background noise for these compounds.
-
-
MRM Transitions:
-
5-FU: m/z 129.0 → 42.0 (Quantifier).
-
IS (5-Bromouracil): m/z 188.9 → 79.9.
-
C. Sample Preparation (The "Clean-up")
-
Aliquot: 50 µL Plasma.
-
Precipitation: Add 150 µL cold Acetonitrile (containing IS).
-
Self-Validating Step: The 3:1 ACN ratio matches the initial mobile phase conditions, preventing peak distortion (solvent effects) upon injection.
-
-
Vortex/Centrifuge: 10 min at 10,000 rpm.
-
Injection: Inject 5 µL of supernatant directly.
Validation Workflow: The Self-Validating System
Validation is not just a checklist; it is a stress test. The following workflow integrates ICH Q2(R2) requirements with specific checkpoints for pyrimidines.
Figure 2: Step-by-step validation workflow with critical checkpoints.
Step 1: Specificity & Matrix Effect (Critical for LC-MS)
Pyrimidines are subject to significant ion suppression in ESI- mode due to endogenous phospholipids.
-
Protocol: Compare the slope of a calibration curve in solvent vs. extracted plasma.
-
Calculation: Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent).
-
Acceptance: MF should be between 0.85 and 1.15. If < 0.85, increase the diversion of the first 1 minute of flow to waste or improve extraction (LLE).
Step 2: Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting: Use
weighting.-
Causality: Homoscedasticity is rarely true for MS data; variance increases with concentration.
corrects for this, ensuring the LLOQ is not biased by the high standards.
-
Step 3: Accuracy & Precision[1][2][3][4][5][6]
-
Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC (80% ULOQ).
-
Replicates: n=6 per level.
-
Acceptance:
-
Accuracy: 85-115% (80-120% for LLOQ).
-
Precision (CV): < 15% (< 20% for LLOQ).
-
Step 4: Robustness (The "Stress Test")
For pyrimidines, pH is the critical failure mode .
-
Experiment: Vary Mobile Phase pH by ± 0.2 units.
-
Observation: Pyrimidines (pKa ~8-9) are sensitive to pH changes in HILIC, which alters the ionization state of the stationary phase (silanols) and the analyte.
Experimental Data Summary (Expected Values)
The following data represents typical validation results for 5-FU using the HILIC-MS/MS method described above.
| Parameter | Acceptance Criteria (ICH) | Typical Result (HILIC-MS/MS) | Typical Result (HPLC-UV) |
| Linearity ( | 0.996 ( | 0.999 (Unweighted) | |
| LLOQ | S/N > 10 | 1.0 ng/mL | 50 ng/mL |
| Recovery | N/A (Method dependent) | 85 - 95% (Protein Precip.) | > 98% (Direct Injection) |
| Matrix Effect | 85 - 115% | 92% (Low suppression) | N/A (UV detection) |
| Precision (RSD) | < 15% | 3.5 - 6.2% | 0.5 - 1.2% |
Troubleshooting & Causality
Issue 1: Retention Time Drifting in HILIC
-
Cause: Insufficient equilibration. HILIC columns require 20-30 column volumes to re-establish the water layer on the silica surface.
-
Fix: Increase re-equilibration time between injections or use a "trap column" to saturate the mobile phase.
Issue 2: Peak Tailing for Pyrimidines
-
Cause: Secondary interactions with free silanols or metal chelation (common with phosphate groups on nucleotides).
-
Fix: Ensure the buffer concentration is adequate (at least 10 mM). For nucleotides, use a PEEK-lined column to prevent metal interaction.
Issue 3: Low Sensitivity in Negative Mode
-
Cause: Old or contaminated mobile phase. Formic acid can degrade or evaporate, altering pH.
-
Fix: Prepare mobile phases daily. Ensure the ESI needle voltage is optimized (-2.5 to -4.5 kV).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Vertex AI Search Results. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for aminothiazoles. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase.[2] [Link]
-
MDPI. (2022). Comparison of LC-MS/HRMS and LC-MS/MS for Rituximab Quantification. [Link][3]
Sources
The Pyrimidine Paradox: Comparative Analysis of Biosynthetic vs. Chemical Routes
Executive Summary
This guide provides a technical comparative analysis of pyrimidine synthesis, contrasting the high-fidelity but energy-expensive biological De Novo pathways with the scalable, diversity-oriented Chemical Synthesis routes (specifically Biginelli and Cyclocondensation). For drug development professionals, understanding the "energy cliff" of biological synthesis versus the "atom economy" of chemical production is critical for designing both antimetabolite therapeutics (e.g., 5-Fluorouracil) and scalable API manufacturing processes.
Part 1: The Biological Baseline (Target Context)
De Novo vs. Salvage Pathways
In oncology and immunology, the distinction between de novo synthesis and the salvage pathway is the foundation of antimetabolite mechanism of action.
-
De Novo Synthesis (The Proliferative Standard):
-
Mechanism: Cells build the pyrimidine ring from "scratch" using bicarbonate, aspartate, and glutamine.[1]
-
The Energy Cost: This is a high-ATP investment. The rate-limiting step, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) , consumes 2 ATP molecules just to activate bicarbonate.
-
Therapeutic Relevance: Rapidly dividing cancer cells rely heavily on this pathway. Drugs like Leflunomide (DHODH inhibitor) target this specific dependency.
-
-
Salvage Pathway (The Conservationist):
-
Mechanism: Recycles free bases (uracil, cytosine, thymine) released from RNA/DNA degradation.[1]
-
Efficiency: Uses Phosphoribosyltransferases (e.g., UPRT) to attach bases directly to PRPP, bypassing the energy-intensive ring construction.
-
Therapeutic Relevance: This pathway often rescues normal cells from antimetabolite toxicity, providing a therapeutic window.
-
Visualization: Metabolic Logic Flow
The following diagram illustrates the bifurcation between the energy-intensive de novo route and the efficient salvage loop.
Caption: Metabolic bifurcation showing the high ATP cost of De Novo synthesis (Red) vs. the efficiency of the Salvage pathway (Green).
Part 2: Chemical Synthesis Routes (Production Context)
When moving from target biology to drug substance production, the focus shifts to Yield , Atom Economy , and Scalability .
The Biginelli Reaction (Discovery & Diversity)[2][3][4][5]
-
Best For: Generating large libraries of dihydropyrimidinones (DHPMs) for Structure-Activity Relationship (SAR) studies.
-
Mechanism: A multicomponent reaction (MCR) involving an aldehyde, a urea, and a 1,3-dicarbonyl compound.
-
Modern Optimization: Traditional Biginelli reactions suffer from low yields (20-50%). Modern protocols utilize Lewis Acid catalysts (e.g., Yb(OTf)3) or Polyphosphate Ester (PPE) mediators to stabilize the iminium intermediate, boosting yields to >90% [1].
-
Atom Economy: Excellent. Water is often the only byproduct.
Cyclocondensation / Industrial Flow (Scale-Up)
-
Best For: Large-scale manufacturing of specific APIs like 5-Fluorouracil (5-FU) .
-
Mechanism: Stepwise condensation of fluoroacetate esters with formates, followed by cyclization with S-methylisothiourea.
-
Process Innovation: Continuous flow chemistry using microchannel reactors has revolutionized this route, allowing safe handling of fluorination reagents and improving heat transfer [2].
Part 3: Experimental Protocols
Note: These protocols contrast a modern "Discovery" method with an "Industrial" flow concept.
Protocol A: Microwave-Assisted Biginelli Synthesis (Discovery)
Objective: Rapid synthesis of Monastrol analogues (DHPMs) with high atom economy.
-
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) - Causality: Acts as a Lewis acid to activate the aldehyde carbonyl.
-
-
Procedure:
-
Combine reagents in a microwave-safe vial. Do not add solvent (Solvent-free conditions maximize collision frequency).
-
Irradiate at 100°C for 10 minutes (Power: 150W).
-
Workup: Cool to room temperature. Add crushed ice. The solid product precipitates immediately.
-
Purification: Recrystallize from hot ethanol.
-
-
Validation:
-
Self-Check: If the product remains oily, the cyclization was incomplete; extend irradiation time by 2 minutes.
-
Protocol B: Continuous Flow Synthesis of 5-Fluorouracil (Industrial Concept)
Objective: High-purity synthesis avoiding direct fluorination hazards.
-
Feed Streams:
-
Stream A: Methyl fluoroacetate + Ethyl formate (in Toluene).
-
Stream B: Sodium methoxide (Base catalyst).
-
-
Reactor Setup:
-
Corning Microchannel Reactor (G1).
-
Zone 1 (Condensation): Mix Stream A + B at 15°C. Residence time: 30 seconds.
-
Zone 2 (Cyclization): Inject Urea solution. Heat to 60°C.
-
-
Downstream:
-
Continuous quenching with dilute HCl.
-
Phase separation (organic waste removal).
-
Crystallization of 5-FU from the aqueous phase.
-
-
Validation:
-
Self-Check: Monitor pressure drop. A spike >5 bar indicates solids clogging the channels (precipitating intermediates).
-
Part 4: Comparative Data Analysis
The following table summarizes the performance metrics of the discussed routes.
| Metric | De Novo Biosynthesis | Biginelli (Traditional) | Biginelli (Modern/MW) | Industrial Cyclocondensation (Flow) |
| Primary Output | UMP / CTP / dTTP | DHPM Libraries | DHPM Libraries | Specific APIs (e.g., 5-FU) |
| Energy/Cost | High (ATP Intensive) | Low (Thermal) | Low (Microwave) | Moderate (Cooling/Pumping) |
| Yield | Tightly Regulated | 20 – 50% | 85 – 95% [1] | >85% [2] |
| Atom Economy | Low (Enzymatic Waste) | High (~90%) | Very High (~95%) | Moderate (Leaving groups) |
| Scalability | Fermentation Limited | Batch Limited | Batch/Flow Hybrid | High (Continuous) |
| Stereocontrol | Perfect (Enzymatic) | Racemic (usually) | Racemic (unless chiral cat.) | Achiral Products |
Visualization: Chemical Synthesis Decision Tree
Use this logic flow to select the appropriate synthesis route for your application.
Caption: Decision matrix for selecting between Biginelli and Flow Cyclocondensation based on project stage.
References
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. [Link]
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book / NIH. [Link]
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Concept of Atom Economy applied to Pyrimidines). [Link]
Sources
A Comparative Guide to the Anticancer Efficacy of Pyrimidine-5-Carboxylic Acid Analogues as VEGFR-2 Inhibitors
For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing targeted therapies.[1][2][3][4] This guide provides an in-depth comparison of the efficacy of a series of pyrimidine-5-carboxylic acid analogues, with a specific focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in oncology.[5][6] We will delve into the structure-activity relationships (SAR) that govern their potency, present the supporting experimental data, and detail the methodologies for reproducing these findings.
The Significance of Pyrimidines and VEGFR-2 in Oncology
The pyrimidine nucleus is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including anticancer drugs like 5-fluorouracil.[4] Its ability to engage in various biological interactions has made it a popular starting point for the synthesis of novel bioactive molecules.[1][2][3]
VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment, and the development of small molecule inhibitors targeting this receptor is an area of intense research.[5] This guide focuses on a series of pyrimidine-5-carbonitrile derivatives that have been systematically evaluated for their potential as VEGFR-2 inhibitors.[5]
Comparative Efficacy of Pyrimidine-5-Carbonitrile Analogues
The following data summarizes the in vitro antiproliferative activity and VEGFR-2 inhibitory potency of a selected series of pyrimidine-5-carbonitrile analogues. The compounds were evaluated against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, with sorafenib, an established multi-kinase inhibitor, as a reference.
Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activities (IC50 in µM)
| Compound ID | HCT-116 (IC50 µM) | MCF-7 (IC50 µM) | VEGFR-2 (IC50 µM) |
| 9d | 7.14 | 9.85 | 2.41 |
| 11b | 10.7 | 13.48 | 1.55 |
| 11c | 10.45 | 10.92 | 1.38 |
| 11e | 1.14 | 1.54 | 0.61 |
| 12b | 8.65 | 9.77 | 0.53 |
| 12c | 9.25 | 10.17 | 0.74 |
| 12d | 7.15 | 10.33 | 1.61 |
| Sorafenib | 8.96 | 11.83 | 0.19 |
Data extracted from a study on novel pyrimidine-5-carbonitrile derivatives.[5]
From this data, compound 11e emerges as a particularly potent analogue, exhibiting superior cytotoxicity against both cancer cell lines compared to the reference drug sorafenib.[5] Furthermore, compounds 11e , 12b , and 12c demonstrate strong VEGFR-2 inhibition, with IC50 values in the sub-micromolar range.[5]
Structure-Activity Relationship (SAR) Analysis
The variation in efficacy among the analogues can be attributed to specific structural modifications, providing valuable insights for future drug design.
-
Influence of Substituents on Cytotoxicity : The presence of electron-withdrawing groups on the terminal phenyl ring appears to enhance cytotoxic activity. For instance, compound 11e , which contains two nitro groups, displayed the highest potency.[5]
-
Impact of Linker Position : A comparison between analogues with meta- and para-disubstituted linkers suggested that the meta-substitution pattern might be more favorable for activity.[5]
-
Role of the Hydrazone Moiety : The series of compounds featuring a hydrazone linkage demonstrated that the nature and position of substituents on the benzylidene ring significantly influence their antiproliferative effects.[5]
The following diagram illustrates the general synthetic pathway for this class of compounds, highlighting the key reaction steps.
Caption: General synthesis of pyrimidine analogues.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The choice of these assays is based on their robustness and widespread acceptance in the field of cancer drug discovery.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogues and the reference compound (sorafenib) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
This assay quantifies the ability of the compounds to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: A common format for this assay is an ELISA-based method. The VEGFR-2 enzyme is incubated with a substrate and ATP. The addition of a test compound that inhibits the enzyme will result in a decrease in the phosphorylation of the substrate. This is typically detected using a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.
Step-by-Step Protocol:
-
Assay Plate Preparation: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a peptide containing a tyrosine residue).
-
Enzyme and Inhibitor Incubation: In a separate plate, add the recombinant human VEGFR-2 kinase, the test compounds at various concentrations, and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Transfer to Assay Plate: Transfer the reaction mixture to the substrate-coated plate and incubate to allow for substrate phosphorylation.
-
Detection: Wash the plate to remove non-bound reagents. Add a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with an acid solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mechanism of Action: VEGFR-2 Signaling Pathway
The efficacy of these pyrimidine analogues is rooted in their ability to disrupt the VEGFR-2 signaling cascade, thereby inhibiting angiogenesis. The diagram below illustrates the key steps in this pathway.
Caption: Inhibition of VEGFR-2 signaling by pyrimidines.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling pathways that promote cell proliferation, migration, and survival.[5]
Conclusion and Future Directions
The pyrimidine-5-carboxylic acid scaffold has proven to be a fertile ground for the development of potent anticancer agents, particularly those targeting the VEGFR-2 signaling pathway. The comparative data presented in this guide highlight the significant potential of analogues like 11e as lead compounds for further optimization.
Future research should focus on refining the SAR to improve both potency and selectivity, as well as on conducting in vivo studies to evaluate the pharmacokinetic properties and antitumor efficacy of the most promising candidates in relevant animal models. The detailed protocols provided herein offer a solid foundation for researchers to validate and build upon these findings, accelerating the journey from chemical synthesis to potential clinical application.
References
- Chen, H. et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry.
- Epps, A. et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC.
- Chem-Impex. Pyrimidine-5-carboxylic acid.
- Al-Suwaidan, I. A. et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC.
- ResearchGate. (2023). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- MDPI. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
- MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubMed. (2021). Synthesis and antibacterial properties of pyrimidine derivatives.
- National Institutes of Health. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- MDPI. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- ResearchGate. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- ResearchGate. (2025). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
- PubMed. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors.
- National Institutes of Health. (2025). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity.
- PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
